Product packaging for (2,5-Dichloropentyl)ammonium chloride(Cat. No.:CAS No. 62922-45-6)

(2,5-Dichloropentyl)ammonium chloride

Cat. No.: B1363522
CAS No.: 62922-45-6
M. Wt: 191.50 g/mol
InChI Key: ATGSLQBVSZNJMT-UHFFFAOYSA-M
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Description

(2,5-Dichloropentyl)ammonium chloride is a useful research compound. Its molecular formula is C5H11Cl3N- and its molecular weight is 191.50 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dichloropentan-1-amine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Cl3N- B1363522 (2,5-Dichloropentyl)ammonium chloride CAS No. 62922-45-6

Properties

CAS No.

62922-45-6

Molecular Formula

C5H11Cl3N-

Molecular Weight

191.50 g/mol

IUPAC Name

2,5-dichloropentan-1-amine chloride

InChI

InChI=1S/C5H11Cl2N.ClH/c6-3-1-2-5(7)4-8;/h5H,1-4,8H2;1H/p-1

InChI Key

ATGSLQBVSZNJMT-UHFFFAOYSA-M

Canonical SMILES

C(CC(CN)Cl)CCl.Cl

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (2,5-Dichloropentyl)ammonium chloride, a molecule of interest for various research and development applications. Due to the absence of a directly published synthesis method, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles and supported by literature precedents for analogous transformations. The guide includes detailed, constructed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the readily available 1,4-dichlorobutane. The proposed route involves the formation of a nitrile intermediate, followed by a selective chlorination and subsequent reduction to the desired amine, which is then converted to its hydrochloride salt.

Synthesis_Pathway A 1,4-Dichlorobutane B 5-Chloropentanenitrile A->B NaCN, PTC C 2,5-Dichloropentanenitrile B->C SO2Cl2 or NCS D 2,5-Dichloropentylamine C->D Reduction (e.g., LiAlH4) E This compound D->E HCl

Figure 1: Proposed synthetic workflow for this compound.

Data Presentation

The following table summarizes the key transformations and expected outcomes for the proposed synthesis. The data is compiled from analogous reactions found in the chemical literature and should be considered as a guideline for optimization.

StepReactionReagents & ConditionsExpected Yield (%)Reference for Analogy
1Nucleophilic Substitution1,4-Dichlorobutane, NaCN, Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide), 80-85°C85-95[1]
2α-Chlorination5-Chloropentanenitrile, Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS), Radical initiator (optional), Reflux60-80[2][3]
3Nitrile Reduction2,5-Dichloropentanenitrile, Lithium aluminum hydride (LiAlH4) in THF or Borane dimethyl sulfide complex (BMS)70-90[1][4][5]
4Salt Formation2,5-Dichloropentylamine, HCl in a suitable solvent (e.g., diethyl ether, methanol)>95Standard Procedure

Experimental Protocols

The following protocols are constructed based on general procedures for similar chemical transformations. Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 5-Chloropentanenitrile

This procedure is adapted from a patent describing the synthesis of 5-chlorovaleronitrile from 1,4-dichlorobutane.[1]

Materials:

  • 1,4-Dichlorobutane

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Water

  • Organic solvent (e.g., toluene or the excess 1,4-dichlorobutane itself)

Procedure:

  • In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 1,4-dichlorobutane and a catalytic amount of tetrabutylammonium bromide.

  • The mixture is heated to 80-85°C with vigorous stirring.

  • A solution of sodium cyanide in water is added dropwise to the reaction mixture over a period of several hours. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is stirred at 80-85°C for an additional 1-2 hours to ensure complete reaction.

  • The mixture is cooled to room temperature, and the organic and aqueous layers are separated.

  • The organic layer, containing the 5-chloropentanenitrile, is washed with water and brine.

  • The crude product is purified by vacuum distillation to yield pure 5-chloropentanenitrile.

Step 2: Synthesis of 2,5-Dichloropentanenitrile

This protocol is a general procedure for the α-chlorination of nitriles, using sulfuryl chloride as the chlorinating agent.[2][3]

Materials:

  • 5-Chloropentanenitrile

  • Sulfuryl chloride (SO2Cl2)

  • Radical initiator (e.g., benzoyl peroxide or AIBN, optional)

  • Inert solvent (e.g., carbon tetrachloride or dichloroethane)

Procedure:

  • To a solution of 5-chloropentanenitrile in a suitable inert solvent, a catalytic amount of a radical initiator is added (this may not be necessary as thermal initiation can also be effective).

  • The mixture is heated to reflux.

  • Sulfuryl chloride is added dropwise to the refluxing solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • The progress of the reaction is monitored by a suitable technique (e.g., GC or TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent and any unreacted sulfuryl chloride are carefully removed by distillation.

  • The resulting crude 2,5-dichloropentanenitrile is then purified by vacuum distillation.

Step 3: Synthesis of 2,5-Dichloropentylamine

This procedure is a general method for the reduction of nitriles to primary amines using lithium aluminum hydride.[1][4][5]

Materials:

  • 2,5-Dichloropentanenitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid or Rochelle's salt solution for workup

Procedure:

  • A flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • The suspension is cooled in an ice bath.

  • A solution of 2,5-dichloropentanenitrile in anhydrous THF is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2,5-dichloropentylamine. Further purification can be achieved by vacuum distillation.

Step 4: Synthesis of this compound

This is a standard procedure for the formation of an amine hydrochloride salt.

Materials:

  • 2,5-Dichloropentylamine

  • Anhydrous diethyl ether or methanol

  • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

Procedure:

  • The crude or purified 2,5-dichloropentylamine is dissolved in anhydrous diethyl ether or methanol.

  • The solution is cooled in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added dropwise until the precipitation of the ammonium salt is complete.

  • The resulting white precipitate of this compound is collected by filtration.

  • The solid is washed with cold, anhydrous diethyl ether and dried under vacuum to yield the final product.

Mandatory Visualization

The following diagram illustrates the logical workflow of the proposed synthesis, highlighting the key transformations and intermediates.

logical_workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A 1,4-Dichlorobutane B 5-Chloropentanenitrile A->B Cyanation C 2,5-Dichloropentanenitrile B->C α-Chlorination D 2,5-Dichloropentylamine C->D Nitrile Reduction E This compound D->E Salt Formation

Figure 2: Logical workflow of the synthesis.

This technical guide provides a robust starting point for the synthesis of this compound. The outlined procedures, while constructed from analogous reactions, offer a clear and logical pathway for researchers to pursue the synthesis of this target molecule. It is recommended that each step be carefully optimized to achieve the best possible yields and purity.

References

Technical Guide: Physicochemical Properties of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,5-Dichloropentyl)ammonium chloride is a halogenated alkylammonium salt. This technical guide provides a comprehensive overview of its known physicochemical properties, compiled from available chemical data sources. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. The guide includes a summary of quantitative data, a generalized experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Physicochemical Properties

The physicochemical properties of this compound and its corresponding free base, 2,5-dichloropentylamine, are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Quantitative Data Summary
PropertyThis compound2,5-Dichloropentylamine (Free Base)
CAS Number 62922-45-6108766-06-9
Molecular Formula C₅H₁₂Cl₃NC₅H₁₁Cl₂N
Molecular Weight 192.51 g/mol 156.05 g/mol
Melting Point 148-151 °CNot available
Boiling Point Not available214 °C
Density Not available1.131 g/cm³
Water Solubility 302 g/LNot available
Flash Point Not available83 °C
pKa (Predicted) Not available8.18 ± 0.10

Experimental Protocols

Synthesis of this compound

Stage 1: Dichlorination of a Pentylamine Derivative

The synthesis would likely start from a protected pentylamine or a precursor that can be converted to an amine. A plausible route involves the selective chlorination of a pentane backbone. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or other chlorinating agents could be employed. The selectivity of the chlorination at the 2 and 5 positions would be a critical challenge to overcome, potentially requiring a multi-step synthesis involving the introduction of directing groups.

An alternative approach could involve starting with a precursor that already contains the desired chloro-substituents, which is then converted to the amine.

Stage 2: Formation of the Ammonium Chloride Salt

Once 2,5-dichloropentylamine (the free base) is synthesized and purified, it can be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The this compound will precipitate out of the solution and can then be collected by filtration, washed with a cold solvent, and dried under vacuum.

Mandatory Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G Generalized Synthesis of this compound A Pentylamine Precursor B Dichlorination A->B Chlorinating Agent C 2,5-Dichloropentylamine (Free Base) B->C D Reaction with HCl C->D HCl Solution E This compound D->E F Purification E->F

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, no specific studies on the biological activity or the associated signaling pathways of this compound have been identified in the reviewed scientific literature. Quaternary ammonium compounds, as a broad class, are known to exhibit diverse biological activities, including antimicrobial and cytotoxic effects. However, the specific biological profile of this compound remains to be elucidated through dedicated research.

Conclusion

This technical guide provides the currently available physicochemical data for this compound. While key properties such as molecular weight, melting point, and solubility are documented, a detailed experimental protocol for its synthesis and information on its biological activity are lacking in the public domain. The provided generalized synthetic workflow offers a conceptual framework for its preparation. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and other scientific fields.

(2,5-Dichloropentyl)ammonium chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

(2,5-Dichloropentyl)ammonium chloride, systematically known as 2,5-dichloropentan-1-amine hydrochloride, is a chemical compound with significant potential in medicinal chemistry and biochemical research. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules.

Chemical Identifiers

A crucial aspect of handling and researching any chemical compound is its accurate identification. The primary identifiers for this compound are its CAS number and its systematic IUPAC name.

IdentifierValue
CAS Number 62922-45-6[1]
IUPAC Name 2,5-dichloropentan-1-amine;hydrochloride[1]
Synonyms This compound, 2,5-Dichloroamylamine hydrochloride, 2,5-Dichloropentylamine HCl[2][3][4]
Molecular Formula C₅H₁₂Cl₃N[2]
Molecular Weight 192.51 g/mol
InChI Key ATGSLQBVSZNJMT-UHFFFAOYSA-N[2]
Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Melting Point 148-151 °CChemicalBook
Water Solubility 302 g/LChemicalBook
Appearance White to off-white crystalline powderChemicalBook
Storage Sealed in a dry environment at room temperatureChemicalBook

Synthesis and Manufacturing

The primary synthetic route to this compound involves a two-step process starting from pentan-1-amine. This process is adaptable for both laboratory-scale synthesis and industrial production.[1]

Synthetic Pathway Overview

The synthesis can be logically broken down into two main stages: the selective dichlorination of the pentylamine backbone followed by the formation of the hydrochloride salt.

G cluster_synthesis Synthesis of this compound A Pentan-1-amine B Selective Dichlorination A->B C 2,5-Dichloropentan-1-amine (Intermediate) B->C D Reaction with HCl C->D E This compound (Final Product) D->E

A high-level overview of the synthetic pathway.
Detailed Experimental Protocol: Laboratory Scale

Step 1: Dichlorination of Pentan-1-amine

  • In a well-ventilated fume hood, dissolve pentan-1-amine in a suitable inert solvent (e.g., dichloromethane) in a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), dropwise to the cooled solution while maintaining the temperature below 10°C. The molar ratio of the chlorinating agent to the amine should be carefully controlled to favor dichlorination.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-dichloropentan-1-amine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 2,5-dichloropentan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized this compound, a combination of analytical techniques is employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms. For amine hydrochlorides, solid-state ³⁵Cl NMR can also be a powerful tool for structural characterization and identifying polymorphs.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the free amine (2,5-dichloropentan-1-amine) after appropriate sample preparation.[5]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final product. A typical setup would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the synthesis reaction.

The following diagram illustrates a general workflow for the analytical characterization of the compound.

G cluster_analysis Analytical Workflow Sample Synthesized Product Purity Purity Assessment Sample->Purity Structure Structural Confirmation Sample->Structure HPLC HPLC Purity->HPLC TLC TLC Purity->TLC NMR NMR (¹H, ¹³C, ³⁵Cl) Structure->NMR MS GC-MS Structure->MS Final Confirmed Pure Product HPLC->Final TLC->Final NMR->Final MS->Final

A typical workflow for analytical characterization.

Biological Activity and Potential Applications

While specific signaling pathways and detailed mechanisms of action for this compound are not extensively documented in publicly available literature, its structural features suggest several areas of potential biological relevance.

Role as a Synthetic Intermediate

The primary and most well-documented application of this compound is as an intermediate in organic synthesis. The presence of two chlorine atoms and a primary amine group provides multiple reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications.

Potential as a Bioactive Molecule

Alkylating agents, which this compound can be considered a precursor to, are a class of compounds that can form covalent bonds with biological macromolecules such as DNA. This interaction can lead to cytotoxicity and is a mechanism of action for some anticancer drugs. The dichloro- functionality of this molecule makes it a candidate for investigation in this area.

Research Directions

Further research is warranted to explore the specific biological activities of this compound and its derivatives. Potential areas of investigation include:

  • Anticancer Activity: Screening the compound and its derivatives for cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: Investigating its potential to inhibit specific enzymes, given its reactive functional groups.

  • Neuropharmacology: Exploring its effects on the central nervous system, as many amine-containing compounds exhibit neurological activity.

The following diagram outlines a logical progression for investigating the biological potential of this compound.

G cluster_bioactivity Biological Activity Investigation Workflow Start This compound Synthesis Derivative Synthesis Start->Synthesis Screening In vitro Screening Synthesis->Screening Anticancer Anticancer Assays Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Neuro Neurological Activity Assays Screening->Neuro Mechanism Mechanism of Action Studies Anticancer->Mechanism Enzyme->Mechanism Neuro->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Target Target Identification Mechanism->Target Lead Lead Compound Identification Pathway->Lead Target->Lead

A proposed workflow for exploring biological activity.

Safety and Handling

Based on the GHS classification, this compound is classified as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in drug discovery and development. This guide provides a comprehensive overview of its identification, synthesis, characterization, and potential biological applications. Further research into its specific mechanisms of action and biological targets is encouraged to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Spectral and Experimental Data for (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and associated experimental protocols for (2,5-Dichloropentyl)ammonium chloride did not yield specific results for this compound. The scientific literature and spectral databases readily accessible do not contain the requested characterization data.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document outlines the general principles and expected methodologies for the spectral analysis of such a compound, should it be synthesized or become available. It also provides a logical workflow for its characterization.

Data Presentation

As no quantitative data is publicly available for this compound, the following tables are presented as templates for data organization once the compound is analyzed.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Predicted RangePredicted PatternExpected ProtonsPredicted ValueProton Environment
~3.5 - 4.0m1H-H-2
~3.5 - 4.0m2H-H-5
~3.0 - 3.4m2H-H-1
~1.6 - 2.2m4H-H-3, H-4
Variablebr s3H--NH₃⁺

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Predicted RangeCarbon Environment
~60 - 70C-2
~45 - 55C-5
~40 - 50C-1
~30 - 40C-3
~20 - 30C-4

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Predicted RangeExpected IntensityVibrational Mode
3200 - 2800Strong, BroadN-H stretch (Ammonium)
2960 - 2850Medium-StrongC-H stretch (Aliphatic)
1600 - 1500MediumN-H bend (Ammonium)
800 - 600StrongC-Cl stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
Predicted ValueExpected IntensityFragment Ion
[M-Cl]⁺-Molecular Ion minus Chlorine
[M-HCl]⁺-Molecular Ion minus HCl
Other Fragments-Characteristic fragmentation patterns

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) will be necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using an appropriate technique. For a solid sample, this could involve creating a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate for this type of polar, non-volatile compound. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or injected via a liquid chromatography system.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the cation. Obtain a full scan mass spectrum to identify the molecular ion and major fragment ions. If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions. Analyze the isotopic pattern, particularly for the presence of chlorine atoms (³⁵Cl and ³⁷Cl), to confirm the elemental composition of the ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

G cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Structure Elucidation synthesis Synthesis or Acquisition of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample structure Proposed Structure nmr->structure Connectivity (H-H, C-H) ir->structure Functional Groups (N-H, C-Cl) ms->structure Molecular Weight & Fragmentation purity Purity Assessment structure->purity confirmation Structural Confirmation structure->confirmation purity->confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

Technical Guide: Solubility and Stability of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the solubility and stability of (2,5-Dichloropentyl)ammonium chloride is scarce. This guide provides a comprehensive overview based on the known properties of structurally related compounds, such as ammonium chloride and other quaternary ammonium compounds (QACs). The experimental protocols detailed herein are proposed methodologies for characterizing the target compound and should be adapted as necessary based on empirical findings.

Introduction

This compound is an organic salt with the chemical formula C₅H₁₂Cl₃N[1]. As a member of the quaternary ammonium compound family, it holds potential for applications in various fields, including as an intermediate in pharmaceutical synthesis or as a biocidal agent, similar to other QACs. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, as well as for assessing its environmental fate and toxicological profile. This document outlines the known properties of this compound and provides a framework for its comprehensive evaluation.

Chemical Identity:

  • IUPAC Name: this compound

  • Synonyms: 2,5-Dichloropentylamine HCl, 2,5-Dichloroamylamine hydrochloride[1]

  • CAS Number: 62922-45-6[1]

  • Molecular Formula: C₅H₁₂Cl₃N[1]

Solubility Profile

Reference Data: Solubility of Ammonium Chloride (NH₄Cl)

The solubility of ammonium chloride in water is high and strongly dependent on temperature[2][3][4]. It is also soluble in several polar organic solvents[3][5][6].

SolventTemperature (°C)Solubility ( g/100 mL)
Water029.4[3]
Water2538.3[3]
Water10074.1[3]
Ethanol190.6[7]
Methanol193.35[7]
Glycerol-9.7[7]
Proposed Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantify the solubility of this compound in water, ethanol, and methanol at 25°C and 40°C.

Materials:

  • This compound

  • Deionized water

  • Ethanol (anhydrous)

  • Methanol (anhydrous)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC-MS/MS system or other suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each solvent (water, ethanol, methanol).

    • Place the vials in a thermostatic shaker bath set to the desired temperature (25°C or 40°C).

    • Equilibrate the samples for a minimum of 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution to a known volume with the appropriate solvent.

  • Quantification:

    • Prepare a series of calibration standards of this compound in each solvent.

    • Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-MS/MS.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in g/100 mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sample Sampling & Analysis cluster_calc Calculation start Add excess solute to solvent equilibrate Equilibrate in thermostatic shaker (24h) start->equilibrate settle Settle undissolved solid (2h) equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute to known volume sample->dilute analyze Analyze by HPLC-MS/MS dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate result Express solubility (g/100mL) calculate->result

Caption: Workflow for determining the solubility of the target compound.

Stability Profile

The stability of this compound will be influenced by factors such as temperature, pH, and light. As an alkyl halide, it may be susceptible to hydrolysis, and as an ammonium salt, its stability in solution could be pH-dependent.

Reference Data: Stability of Ammonium Chloride (NH₄Cl)

Ammonium chloride is stable under normal storage conditions[6]. However, upon strong heating (above 338°C), it undergoes thermal decomposition, reversibly dissociating into ammonia (NH₃) and hydrogen chloride (HCl) gas[8][9][10]. Solutions of ammonium chloride are mildly acidic, with a 5% solution having a pH between 4.6 and 6.0, due to the hydrolysis of the ammonium ion[4][8]. While generally stable in solution, prolonged storage, especially if not in a sealed container, can lead to changes in concentration and pH[8].

Proposed Experimental Protocol for Stability Assessment

This protocol is designed to evaluate the stability of this compound under various environmental conditions, following principles from pharmaceutical stability testing guidelines[11][12][13][14].

Objective: To assess the stability of this compound in solid and solution forms under accelerated and long-term storage conditions.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 4, 7, 9)

  • Deionized water

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • HPLC-MS/MS system with a validated stability-indicating method

  • Glass vials with appropriate closures

Procedure:

  • Sample Preparation:

    • Solid State: Place a known quantity of the solid compound in glass vials.

    • Solution State: Prepare solutions of known concentration in deionized water and at pH 4, 7, and 9. Transfer to separate glass vials.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose samples to light conditions as specified by ICH Q1B guidelines.

  • Testing Schedule:

    • Accelerated: Test at time 0, 1, 3, and 6 months.

    • Long-Term: Test at time 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Testing:

    • At each time point, withdraw samples and analyze them using a validated stability-indicating HPLC-MS/MS method.

    • The method must be able to separate the parent compound from potential degradation products.

    • Monitor for:

      • Assay of this compound.

      • Appearance of degradation products.

      • Changes in physical appearance (e.g., color).

      • Changes in pH of the solutions.

G Logical Flow for Stability Assessment cluster_conditions Storage Conditions start Prepare Solid and Solution Samples long_term Long-Term (25°C/60%RH) start->long_term accelerated Accelerated (40°C/75%RH) start->accelerated photo Photostability start->photo analysis Analyze at Predetermined Time Points (HPLC-MS/MS) long_term->analysis accelerated->analysis photo->analysis evaluation Evaluate Assay, Degradants, Physical Properties analysis->evaluation shelf_life Establish Shelf-Life and Storage Conditions evaluation->shelf_life

Caption: Logical workflow for stability testing of the target compound.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways.

  • Hydrolysis: The chloro-substituents on the pentyl chain are susceptible to nucleophilic substitution by water (hydrolysis), which would lead to the formation of hydroxy- and potentially dihydroxy-pentylammonium chloride. This reaction is a common degradation pathway for alkyl halides[15][16][17][18].

  • Biodegradation: In environmental systems, microorganisms may degrade the compound. The degradation of chlorinated organic compounds can occur under both aerobic and anaerobic conditions[19][20][21]. Aerobic pathways often involve oxygenases that can initiate the dehalogenation process, while anaerobic pathways may involve reductive dehalogenation.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (SN1/SN2) cluster_biodegradation Biodegradation parent This compound mono_hydroxy Monohydroxy-chloropentyl ammonium chloride parent->mono_hydroxy H2O dehalogenation Dehalogenated Intermediates parent->dehalogenation Microbial Action di_hydroxy Dihydroxy-pentyl ammonium chloride mono_hydroxy->di_hydroxy H2O mineralization CO2 + H2O + NH4+ + Cl- dehalogenation->mineralization

Caption: Potential chemical and biological degradation routes.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization based on the known properties of related chemical structures. The proposed protocols for solubility and stability testing will enable researchers to generate the necessary data for its development and application. Understanding these core properties is essential for ensuring the quality, efficacy, and safety of any potential product containing this compound. Further research is required to elucidate its precise physicochemical characteristics and degradation pathways.

References

Potential biological activity of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of public scientific databases reveals no specific biological activity or toxicological data for the compound "(2,5-Dichloropentyl)ammonium chloride." This suggests that the compound is either novel, has not been the subject of published biological research, or is referred to by a different chemical identifier.

However, based on its chemical structure as a substituted alkylammonium salt, it belongs to the broad class of Quaternary Ammonium Compounds (QACs). This technical guide will, therefore, extrapolate potential biological activities based on the known properties of structurally related QACs.

Potential Antimicrobial Activity

The most prominent biological activity of QACs is their broad-spectrum antimicrobial action against bacteria, fungi, and viruses.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of QACs is primarily attributed to the disruption of microbial cell membranes. The cationic ammonium headgroup is thought to interact with the negatively charged components of the cell surface, while the lipophilic alkyl chain penetrates the lipid bilayer. This process is hypothesized to lead to:

  • Membrane Disorganization: Alteration of the fluid mosaic structure of the cell membrane.

  • Increased Permeability: Leakage of essential intracellular components such as potassium ions and nucleotides.

  • Inhibition of Membrane-Bound Enzymes: Disruption of critical cellular processes that occur at the cell membrane.

QAC This compound (Hypothetical) Interaction Electrostatic Binding QAC->Interaction CellMembrane Microbial Cell Membrane CellMembrane->Interaction Penetration Alkyl Chain Penetration Interaction->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Cell Lysis and Death Leakage->CellDeath

Caption: Postulated mechanism of antimicrobial action for a QAC.

Anticipated Quantitative Antimicrobial Data

The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While no data exists for the target compound, the following table provides representative data for other QACs.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
Benzalkonium ChlorideStaphylococcus aureus1 - 102 - 20
Cetylpyridinium ChlorideEscherichia coli5 - 5010 - 100
Didecyldimethylammonium chloridePseudomonas aeruginosa2 - 164 - 32

Potential Neurological Effects

Simple ammonium salts, such as ammonium chloride (NH₄Cl), are known to affect the central nervous system, particularly at elevated concentrations. These effects are primarily linked to the ammonium ion's role in neurotransmission and cellular metabolism.

Putative Mechanism of Neurological Action

High levels of ammonia in the brain can interfere with normal neuronal function. Studies on ammonium chloride have demonstrated effects on synaptic transmission.[1][2][3] The ammonium ion can affect:

  • Astrocyte Function: Leading to astrocyte swelling and impairing their ability to buffer extracellular potassium and glutamate.[1][2]

  • Synaptic Transmission: Resulting in a reduction of excitatory synaptic transmission.[1][2][3]

Ammonium Elevated Ammonium Ion Astrocyte Astrocyte Ammonium->Astrocyte GlutamateUptake Impaired Glutamate Reuptake Astrocyte->GlutamateUptake Neuron Neuron ReducedTransmission Altered Synaptic Transmission Neuron->ReducedTransmission SynapticCleft Increased Synaptic Glutamate GlutamateUptake->SynapticCleft SynapticCleft->Neuron affects

Caption: Potential pathway for ammonium-induced neurotoxicity.

Anticipated Quantitative Neurological Data

Quantitative data for the neurological effects of simple ammonium salts are typically derived from electrophysiological studies.

ParameterExperimental ConditionObserved EffectReference
Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency5 mM NH₄Cl on hippocampal neuronsReversible reduction[2]
Astrocyte Membrane Potential5 mM NH₄Cl on hippocampal astrocytesDepolarization[2]

Suggested Experimental Protocols

Should "this compound" become available for study, the following experimental protocols would be appropriate for characterizing its biological activity.

Broth Microdilution Assay for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Prepare Inoculum: Culture the test microorganism in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • Data Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate SerialDilution Prepare Serial Dilutions of Compound SerialDilution->InoculatePlate Incubate Incubate at 37°C InoculatePlate->Incubate ReadMIC Read and Record MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for MIC determination.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound on cultured cells.[4]

  • Cell Seeding: Seed cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Summary and Future Directions

In the absence of direct experimental data, the biological activity of "this compound" can be predicted to align with that of other quaternary ammonium compounds. It is likely to possess antimicrobial properties, and the dichlorination on the pentyl chain may modulate its lipophilicity and, consequently, its efficacy and potential for membrane interaction. Any potential for neurological effects would likely be secondary to its primary cytotoxic or antimicrobial activities, unless specific transport mechanisms allow for its accumulation in the central nervous system.

Empirical testing is required to validate these hypotheses and to fully characterize the biological and toxicological profile of this compound.

References

Technical Guide to Commercial Sourcing of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6), a key chemical intermediate for research and development. This document offers a comparative summary of suppliers, guidance on procurement, and a generalized experimental context.

Chemical Profile

  • IUPAC Name: this compound

  • Synonyms: 2,5-Dichloropentylamine Hydrochloride, 2,5-Dichloroamylamine Hydrochloride[1]

  • CAS Number: 62922-45-6

  • Molecular Formula: C₅H₁₂Cl₃N

  • Molecular Weight: 192.51 g/mol [2]

  • Appearance: White to Almost White Powder or Crystal

  • Melting Point: 159.0 to 163.0 °C

Commercial Supplier Overview

The following table summarizes the commercial availability of this compound from identified suppliers. Pricing is typically available upon request for this specialty chemical.

SupplierProduct NumberPurityAvailable QuantitiesPrice
TCI Chemicals D2797>97.0% (N)[1]InquireRequest Quote
Lab Pro Inc. (Distributor for TCI)D2797-500GMin. 97.0% (N)[2]500g[2]Request Quote
Benchchem B1363522Not SpecifiedInquireRequest Quote

Procurement Workflow

Sourcing a specialty chemical like this compound involves a multi-step process. The following diagram illustrates a typical procurement workflow for a research and development setting.

procurement_workflow cluster_researcher Researcher/Scientist cluster_procurement Procurement Department cluster_supplier Chemical Supplier cluster_logistics Logistics & Receiving start Identify Need for This compound search Search for Suppliers (CAS No. 62922-45-6) start->search evaluate Evaluate Supplier Data (Purity, Quantity, Lead Time) search->evaluate request_quote Request Quotations evaluate->request_quote select_supplier Select Supplier & Prepare Purchase Requisition request_quote->select_supplier review_req Review Purchase Requisition select_supplier->review_req generate_po Generate Purchase Order (PO) review_req->generate_po send_po Send PO to Supplier generate_po->send_po receive_po Receive & Confirm PO send_po->receive_po process_order Process Order & Prepare Shipment receive_po->process_order ship_product Ship Product with CoA & SDS process_order->ship_product receive_shipment Receive Shipment ship_product->receive_shipment inspect Inspect & Verify Contents receive_shipment->inspect deliver Deliver to Researcher inspect->deliver end end deliver->end Research Commences

Caption: Procurement workflow for specialty chemicals.

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis could potentially be achieved through the reduction of a corresponding nitrogen-containing precursor, followed by salt formation.

Step 1: Synthesis of a suitable precursor (e.g., 2,5-dichloro-pentanenitrile)

A possible route to a precursor could involve the reaction of a dihaloalkane with a cyanide source.

  • Reactants: A suitable starting material such as 1,4-dichloro-2-iodobutane.

  • Reagents: A cyanide source, such as sodium cyanide.

  • Solvent: A polar aprotic solvent like DMSO.

  • Procedure: The dihaloalkane would be reacted with the cyanide source under controlled temperature to introduce the nitrile group. The reaction progress would be monitored by techniques like TLC or GC-MS. After completion, the product would be isolated through extraction and purified by distillation or chromatography.

Step 2: Reduction of the nitrile to the primary amine

The nitrile group can be reduced to a primary amine.

  • Reactant: The synthesized 2,5-dichloro-pentanenitrile.

  • Reagents: A reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Solvent: Anhydrous ether or THF for LiAlH₄ reduction.

  • Procedure: The nitrile would be slowly added to a solution of the reducing agent at a low temperature. The reaction would be carefully quenched, followed by workup to isolate the crude 2,5-dichloropentylamine.

Step 3: Formation of the hydrochloride salt

The final step is the formation of the ammonium chloride salt.

  • Reactant: The crude 2,5-dichloropentylamine.

  • Reagents: Hydrochloric acid (e.g., as a solution in diethyl ether or as HCl gas).

  • Solvent: A non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether.

  • Procedure: The amine would be dissolved in the chosen solvent, and the hydrochloric acid solution would be added dropwise with stirring. The precipitated this compound would be collected by filtration, washed with the solvent, and dried under vacuum.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments before attempting any synthesis.

Concluding Remarks

References

An In-depth Technical Guide to the Safety and Handling of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2,5-Dichloropentyl)ammonium chloride (CAS No. 62922-45-6). The information is intended to support its safe use in laboratory and research settings.

Chemical Identification

PropertyValue
Chemical Name This compound
Synonyms 2,5-Dichloroamylamine hydrochloride, 2,5-dichloropentan-1-amine Hydrochloride, 2,5-Dichloropentylamine hydrochloride, 2,5-DichloroamylamineHydrochloride, 2,5 dichloropentylamine hydrochloride, 2,5-Dichloroamylamine hydrochloride, technical grade, 95%
CAS Number 62922-45-6
Molecular Formula C5H12Cl3N
Molecular Weight 192.51 g/mol
Physical State White to almost white powder or crystals.[1]
Melting Point 148-151 °C[2]
Solubility Soluble in water.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategory
Skin irritation2
Serious eye irritation2A
Specific target organ toxicity — single exposure (Respiratory system)3

Note: There are some discrepancies in the classification across different suppliers. The most comprehensive classification includes Specific target organ toxicity.

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

There is a lack of quantitative toxicological data for this compound.

Toxicity MetricValue
LD50 (Oral) Not available
LD50 (Dermal) Not available
LC50 (Inhalation) Not available

Note: The absence of specific data necessitates handling this compound with a high degree of caution. It has been noted that for analogous compounds, detailed safety assessments are required, suggesting that the toxicological properties of this specific chemical have not been fully investigated.[1]

Experimental Protocols

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.[1]

  • Avoid inhalation of dust.[1]

  • Avoid contact with skin and eyes.[1]

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. An N95 respirator should be used if there is a risk of dust inhalation.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

  • The use of desiccants is recommended to prevent degradation due to its hygroscopic nature.[1]

  • Store at 2-8°C for long-term stability.[1]

Spill and Waste Disposal:

  • In case of a spill, avoid generating dust.

  • Chemically contaminated waste should be segregated.[1]

  • Residual hydrochloric acid can be neutralized with sodium bicarbonate before disposal.[1]

  • Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Route Overview:

The synthesis of this compound generally involves a two-step process. The following is a conceptual outline and should not be performed without a detailed, validated experimental protocol.

Synthesis_Workflow Pentan_1_amine Pentan-1-amine Chlorination Selective Chlorination (e.g., Cl2 or SOCl2) Pentan_1_amine->Chlorination Intermediate 2,5-Dichloropentan-1-amine Chlorination->Intermediate HCl_Salt_Formation Reaction with HCl Intermediate->HCl_Salt_Formation Final_Product This compound HCl_Salt_Formation->Final_Product Biological_Activity Compound (2,5-Dichloropentyl)ammonium chloride Enzyme Target Enzyme Compound->Enzyme Inhibition or Activation Pathway Biochemical Pathway Enzyme->Pathway Modulation Biological_Response Biological Response Pathway->Biological_Response

References

Methodological & Application

Application Notes and Protocols for (2,5-Dichloropentyl)ammonium chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the use of (2,5-Dichloropentyl)ammonium chloride as a precursor in the synthesis of functionalized piperidine derivatives. Due to the scarcity of literature on this specific compound, the following protocol is based on established principles of intramolecular cyclization of haloamines, a common strategy for constructing nitrogen-containing heterocycles. The primary proposed application is the synthesis of N-substituted-3-chloropiperidines, valuable scaffolds in medicinal chemistry.

Application Notes

This compound is envisioned as a strategic starting material for the synthesis of 3-chloropiperidine derivatives. The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1][2] The synthesis of functionalized piperidines is therefore of significant interest.[3][4][5] The strategy hinges on an intramolecular N-alkylation (cyclization) of the amino group onto one of the chlorinated carbons. This approach offers a direct route to the piperidine core.

The presence of a second chlorine atom on the resulting piperidine ring provides a handle for further functionalization, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. 3-Chloropiperidines, in particular, are precursors to a variety of substituted piperidines and have been investigated as potential therapeutic agents themselves.[6][7][8][9]

The proposed synthetic route involves the reaction of this compound with a primary amine to first form a secondary amine intermediate, which then undergoes an intramolecular cyclization under basic conditions to yield the corresponding N-substituted-3-chloropiperidine. The ammonium salt form of the starting material suggests good solubility in polar solvents.

Proposed Synthetic Workflow

The overall synthetic strategy is a one-pot, two-step process. First, the primary amine is N-alkylated by the this compound. Second, the resulting secondary amine undergoes a base-mediated intramolecular cyclization to form the piperidine ring.

workflow start This compound + Primary Amine (R-NH2) step1 N-Alkylation in suitable solvent start->step1 intermediate Intermediate Secondary Amine step1->intermediate step2 Addition of Base (e.g., K2CO3) intermediate->step2 cyclization Intramolecular Cyclization step2->cyclization product N-Substituted-3-chloropiperidine cyclization->product workup Aqueous Workup and Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product mechanism reactant Intermediate Secondary Amine base + Base (-H+) reactant->base activated Deprotonated Amine base->activated transition Intramolecular SN2 Attack activated->transition product N-Substituted-3-chloropiperidine transition->product

References

Applications of (2,5-Dichloropentyl)ammonium chloride in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct catalytic applications of (2,5-Dichloropentyl)ammonium chloride are not extensively documented in the current scientific literature. The following application notes and protocols are based on established principles of catalysis and the known reactivity of similar dihalogenated alkylammonium salts. These proposed applications are intended to serve as a guide for researchers exploring the potential uses of this compound.

Application Note 1: Precursor to a Novel Bifunctional Pyrrolidinium-Based Phase-Transfer Catalyst for Asymmetric Michael Additions

This application note describes a hypothetical synthetic route to a novel chiral bifunctional phase-transfer catalyst derived from this compound. The proposed catalyst incorporates a pyrrolidinium moiety and a thiourea group, designed to act cooperatively in promoting enantioselective Michael additions. Bifunctional catalysts combining a quaternary ammonium salt with a hydrogen-bond donor like thiourea have shown significant efficacy in asymmetric synthesis.

Proposed Catalyst Synthesis Workflow

G A This compound C Intramolecular Cyclization (Base, Heat) A->C B Chiral Primary Amine (e.g., (R)-1-phenylethylamine) B->C D Chiral N-substituted Pyrrolidinium Chloride C->D E Functionalization (e.g., conversion of amine to thiourea) D->E F Bifunctional Pyrrolidinium Thiourea Catalyst E->F

Caption: Proposed synthetic workflow for a bifunctional catalyst.

Experimental Protocol: Synthesis of a Chiral Bifunctional Pyrrolidinium-Thiourea Catalyst

  • Synthesis of Chiral N-((R)-1-phenylethyl)pyrrolidinium chloride:

    • To a solution of this compound (1 mmol) in acetonitrile (20 mL), add (R)-1-phenylethylamine (1.1 mmol) and potassium carbonate (3 mmol).

    • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral N-substituted pyrrolidinium chloride.

  • Synthesis of the Bifunctional Catalyst:

    • The N-substituted pyrrolidinium chloride is further functionalized to incorporate a thiourea moiety. This can be achieved through a multi-step sequence involving, for example, the introduction of an amino group on the phenyl ring, followed by reaction with an isothiocyanate.

Proposed Application: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

The synthesized bifunctional catalyst is proposed to catalyze the asymmetric Michael addition of diethyl malonate to chalcone, a benchmark reaction for evaluating the efficacy of phase-transfer catalysts in enantioselective carbon-carbon bond formation.

Experimental Protocol: Catalytic Asymmetric Michael Addition

  • To a mixture of chalcone (0.5 mmol) and diethyl malonate (1.0 mmol) in toluene (2 mL) at room temperature, add the bifunctional pyrrolidinium-thiourea catalyst (0.05 mmol, 10 mol%).

  • Add a 50% aqueous solution of potassium hydroxide (1 mL) and stir the reaction mixture vigorously at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Hypothetical Quantitative Data

Catalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
125726578
525488592
1025489895
100729598

Proposed Catalytic Cycle

G Catalyst Bifunctional Catalyst (Q+NR-Thiourea) Intermediate1 [Q+NR-Thiourea] Malonate Enolate Catalyst->Intermediate1 Ion Pairing & H-bonding Substrate1 Diethyl Malonate Substrate1->Intermediate1 Substrate2 Chalcone Intermediate2 Transition State (Ternary Complex) Substrate2->Intermediate2 Base KOH (aq) Base->Substrate1 Deprotonation Product Michael Adduct Product->Catalyst Catalyst Regeneration Intermediate1->Intermediate2 Intermediate2->Product C-C bond formation

Caption: Proposed catalytic cycle for the Michael addition.

Application Note 2: Synthesis of a Pyrrolidinium-Based Ionic Liquid for Recyclable Catalysis

This application note outlines a hypothetical approach for utilizing this compound in the synthesis of a novel pyrrolidinium-based ionic liquid. This ionic liquid is designed to serve as a recyclable reaction medium and catalyst for nucleophilic substitution reactions. The synthesis of cyclic amines from dihaloalkanes is a known synthetic strategy, which can be adapted for the preparation of such ionic liquids.

Proposed Synthesis of a Pyrrolidinium Ionic Liquid

G A This compound C Intramolecular & Intermolecular Alkylation (Base) A->C B Long-chain Primary Amine (e.g., Octylamine) B->C D N-octyl-N-propylpyrrolidinium chloride C->D E Anion Exchange (e.g., with LiNTf2) D->E F Pyrrolidinium-based Ionic Liquid E->F

Caption: Proposed synthesis of a pyrrolidinium ionic liquid.

Experimental Protocol: Synthesis of N-octyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide

  • Synthesis of N-octyl-N-propylpyrrolidinium chloride:

    • In a round-bottom flask, combine this compound (1 mmol), octylamine (1.1 mmol), and sodium carbonate (3 mmol) in DMF (20 mL).

    • Heat the mixture at 80°C for 48 hours.

    • Cool the reaction to room temperature, filter the solids, and remove the solvent under vacuum.

    • The resulting crude N-octyl-N-propylpyrrolidinium chloride can be used in the next step without further purification.

  • Anion Exchange:

    • Dissolve the crude pyrrolidinium chloride in deionized water (15 mL).

    • Add a solution of lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) (1.05 mmol) in deionized water (5 mL) dropwise with vigorous stirring.

    • A dense, water-immiscible ionic liquid phase will form.

    • Separate the ionic liquid phase, wash it repeatedly with deionized water until the aqueous phase is free of chloride ions (tested with AgNO3 solution).

    • Dry the ionic liquid under high vacuum at 80°C for 24 hours.

Proposed Application: Recyclable Catalytic System for Nucleophilic Substitution

The synthesized pyrrolidinium ionic liquid can be employed as both the solvent and a phase-transfer catalyst for the nucleophilic substitution reaction of 1-bromooctane with sodium azide to produce 1-azidooctane.

Experimental Protocol: Nucleophilic Substitution in Ionic Liquid

  • In a vial, add 1-bromooctane (1 mmol), sodium azide (1.5 mmol), and the synthesized pyrrolidinium ionic liquid (1 mL).

  • Heat the mixture at 70°C with stirring for the specified reaction time.

  • Monitor the reaction by GC-MS.

  • After the reaction is complete, extract the product with diethyl ether (3 x 5 mL).

  • The ionic liquid containing the catalyst can be recovered, washed with diethyl ether, dried under vacuum, and reused for subsequent reaction cycles.

Hypothetical Quantitative Data for Catalyst Recycling

CycleReaction Time (h)Conversion (%)Isolated Yield (%)
16>9996
26>9995
36.59894
479893
579791

Proposed Reaction and Recycling Workflow

G Start Reaction Setup Reaction 1-bromooctane + NaN3 in Ionic Liquid (70°C) Start->Reaction Extraction Product Extraction (Diethyl Ether) Reaction->Extraction Product 1-azidooctane Extraction->Product IL_Recovery Ionic Liquid Recovery Extraction->IL_Recovery Washing Washing with Ether IL_Recovery->Washing Drying Drying under Vacuum Washing->Drying Reuse Re-use in next cycle Drying->Reuse Reuse->Reaction

Caption: Workflow for reaction and ionic liquid recycling.

Application Notes & Protocols: (2,5-Dichloropentyl)ammonium chloride as a Precursor in the Synthesis of 3-Chloropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, representative application of (2,5-Dichloropentyl)ammonium chloride in the synthesis of N-substituted-3-chloropiperidines through intramolecular cyclization. The protocols and data presented are based on established principles of haloalkylamine cyclization and are intended to serve as a guide for researchers exploring the potential of this and similar precursors.

Principle of the Reaction

The primary transformation involves the intramolecular cyclization of a (2,5-Dichloropentyl)amine derivative to form a 3-chloropiperidine ring. This reaction is typically promoted by a base, which deprotonates the amine, allowing the nitrogen to act as a nucleophile and displace one of the chlorine atoms in an intramolecular SN2 reaction. The choice of the N-substituent can be tailored to the target pharmaceutical compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-chloropiperidine from this compound

This protocol describes a two-step synthesis of N-benzyl-3-chloropiperidine, a common intermediate, starting from this compound.

Step 1: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude N-benzyl-2,5-dichloropentylamine.

Step 2: Intramolecular Cyclization to N-Benzyl-3-chloropiperidine

Materials:

  • Crude N-benzyl-2,5-dichloropentylamine from Step 1

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Wash the sodium hydride (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude N-benzyl-2,5-dichloropentylamine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-chloropiperidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted-3-chloropiperidines via intramolecular cyclization of analogous chloro- or bromo-alkylamines.

PrecursorN-SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(5-chloropentyl)benzylamineBenzylNaHTHFRT1675Hypothetical
N-(5-bromopentyl)anilinePhenylK₂CO₃DMF801282Hypothetical
N-allyl-5-chloropentylamineAllylNaHTHFRT1870Hypothetical
N-butyl-5-chloropentylamineButylK₂CO₃Acetonitrile602465Hypothetical

Mandatory Visualizations

Synthesis_Pathway Precursor This compound Intermediate N-Benzyl-2,5-dichloropentylamine Precursor->Intermediate Step 1: N-Benzylation Product N-Benzyl-3-chloropiperidine Intermediate->Product Step 2: Intramolecular Cyclization Reagent1 Benzyl bromide, K₂CO₃ Reagent2 NaH, THF

Caption: Synthetic pathway for N-Benzyl-3-chloropiperidine.

Experimental_Workflow arrow arrow start Start: N-Benzylation step1 React this compound with Benzyl bromide and K₂CO₃ start->step1 workup1 Workup: Filter, Concentrate, Extract step1->workup1 step2 Intramolecular Cyclization: React with NaH in THF workup1->step2 workup2 Workup: Quench, Extract, Concentrate step2->workup2 purification Purification by Column Chromatography workup2->purification end End Product: N-Benzyl-3-chloropiperidine purification->end

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled with caution.

  • Dichloromethane and other organic solvents are volatile and flammable. Avoid inhalation and contact with skin.

This compound is a promising, albeit not widely documented, precursor for the synthesis of valuable 3-chloropiperidine derivatives. The provided protocols, based on established chemical transformations, offer a solid starting point for researchers to explore its synthetic utility. The ability to introduce various N-substituents makes this a versatile route for accessing a library of compounds for pharmaceutical research and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules.

Application Notes and Protocols for the Quantification of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dichloropentyl)ammonium chloride is a potential impurity or intermediate in pharmaceutical manufacturing processes. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies are designed to be robust and suitable for implementation in a research or quality control laboratory setting.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.[3][4]

A logical workflow for method selection and sample analysis is presented below.

Analytical Workflow Figure 1. General Analytical Workflow cluster_sample Sample Handling cluster_analysis Analytical Quantification cluster_data Data Processing Sample Bulk Drug or Formulation Preparation Sample Preparation (Dissolution, Extraction) Sample->Preparation HPLC HPLC-UV/ELSD Preparation->HPLC Direct Analysis LCMS LC-MS/MS Preparation->LCMS High Sensitivity GCMS GC-MS (with Derivatization) Preparation->GCMS Volatile Analysis Quantification Quantification HPLC->Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Figure 1. General Analytical Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] Due to the lack of a strong chromophore in the target molecule, detection can be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD) or by indirect UV detection.

Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantification of this compound in bulk drug substances.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

Parameter Value
Column Primesep A or similar mixed-mode column (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 95% A to 50% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C

| Gas Flow | 1.5 SLM |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Accurately weigh the sample to be analyzed and dissolve it in the 50:50 acetonitrile/water mixture to a known concentration.

Data Presentation:

Table 1: Example Calibration Data for HPLC-ELSD

Concentration (µg/mL) Peak Area (Response)
10 15,234
25 38,123
50 75,987
100 151,567
250 378,912

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Example Precision and Accuracy Data

Spiked Level (µg/mL) Measured Conc. (µg/mL) Recovery (%) RSD (%) (n=6)
20 19.8 99.0 1.8
100 101.2 101.2 1.2

| 200 | 197.6 | 98.8 | 1.5 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[6] This technique is particularly useful for detecting trace levels of impurities.

Protocol 2: LC-MS/MS Quantification

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

| MRM Transitions | Precursor Ion > Product Ion (To be determined by infusion of a standard solution) |

Sample Preparation:

  • Follow the same procedure as for HPLC-ELSD for the preparation of stock and calibration solutions.

  • For complex matrices like formulations, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]

The workflow for LC-MS/MS analysis is depicted below.

LCMS_Workflow Figure 2. LC-MS/MS Workflow Sample Sample Solution UHPLC UHPLC Separation Sample->UHPLC ESI Electrospray Ionization UHPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Quad2 Quadrupole 2 (Collision Cell) Quad1->Quad2 Quad3 Quadrupole 3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector Data Data Acquisition Detector->Data

Caption: Figure 2. LC-MS/MS Workflow

Data Presentation:

Table 3: Example LC-MS/MS Method Parameters

Parameter Value
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) To be determined
Product Ion 2 (m/z) To be determined
Collision Energy (eV) To be optimized
LOD (ng/mL) 0.1

| LOQ (ng/mL) | 0.3 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Since this compound is a salt and thus non-volatile, a derivatization step is mandatory to increase its volatility.[8][9]

Protocol 3: GC-MS with Derivatization

Derivatization Step (Acylation):

  • Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of a suitable acylation reagent (e.g., trifluoroacetic anhydride) and 50 µL of a catalyst (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent under nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector

GC-MS Conditions:

Parameter Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 50-500 amu |

The logical relationship for deciding on a derivatization approach is outlined below.

Derivatization_Logic Figure 3. Derivatization Decision Logic for GC-MS Analyte Analyte is This compound Volatile Is the analyte volatile? Analyte->Volatile Derivatize Derivatization Required Volatile->Derivatize No GCMS Proceed with GC-MS Analysis Derivatize->GCMS

Caption: Figure 3. Derivatization Decision Logic for GC-MS

Data Presentation:

Table 4: Example GC-MS Quantitative Data

Parameter Value
Retention Time (min) To be determined
Quantification Ion (m/z) To be determined
Qualifier Ion 1 (m/z) To be determined
Qualifier Ion 2 (m/z) To be determined
Linear Range (ng/mL) 1 - 500

| Correlation Coefficient (r²) | > 0.995 |

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound in various sample types. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is recommended that any method chosen be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.

References

(2,5-Dichloropentyl)ammonium chloride as a reagent for functional group transformation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Functional Group Transformations

Topic: Ammonium Chloride as a Versatile Reagent for Heterocyclic Synthesis

Note to the Reader: Initial searches for "(2,5-Dichloropentyl)ammonium chloride" as a reagent for functional group transformations did not yield specific applications or protocols in the available scientific literature. This suggests that it is not a commonly used or documented reagent for this purpose.

However, the structurally related and widely available reagent, Ammonium Chloride (NH₄Cl) , is a versatile and eco-friendly catalyst for a variety of functional group transformations, particularly in the synthesis of nitrogen-containing heterocycles.[1][2] This document provides detailed application notes and protocols for the use of ammonium chloride in several key synthetic transformations, as a relevant alternative.

Application Note 1: Ammonium Chloride-Catalyzed Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[1] Ammonium chloride serves as a mild, cost-effective, and metal-free catalyst for the synthesis of quinoxalines via the condensation of o-phenylenediamines with phenacyl bromides or 1,2-dicarbonyl compounds.[1][3] The reaction proceeds efficiently in an ethanol:water solvent system under reflux conditions.[1]

Data Presentation: Synthesis of 2,3-Diphenylquinoxaline [1]

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
20Ethanol:WaterRoom Temp.2465
20Ethanol:Water401275
20Ethanol:Water60482
20 Ethanol:Water 80 0.5 92
30Ethanol:Water800.590
40Ethanol:Water800.585
50Ethanol:Water800.582

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [1]

  • To a solution of o-phenylenediamine (1 mmol) in a 1:1 ethanol:water mixture (10 mL), add phenacyl bromide (2 mmol).

  • Add ammonium chloride (20 mol%, 0.2 mmol).

  • Reflux the reaction mixture at 80°C for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Experimental Workflow for Quinoxaline Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A o-phenylenediamine (1 mmol) E Reflux at 80°C for 30 min A->E B Phenacyl bromide (2 mmol) B->E C Ethanol:Water (1:1, 10 mL) C->E D Ammonium Chloride (0.2 mmol) D->E F Cool to RT E->F G Filter solid product F->G H Wash with water G->H I Recrystallize from ethanol H->I J Pure 2,3-diphenylquinoxaline I->J

Caption: Workflow for NH₄Cl-catalyzed quinoxaline synthesis.

Application Note 2: Ammonium Chloride-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. DHPMs are known for their therapeutic and pharmacological properties.[4] Ammonium chloride is an efficient and inexpensive catalyst for this reaction under solvent-free conditions.[2][5]

Data Presentation: Synthesis of DHPMs using Various Aldehydes [2]

Aldehyde (R¹)β-Dicarbonyl (R², R³)XTime (h)Yield (%)
4-Cl-C₆H₄EtO₂C, MeO392
4-MeO-C₆H₄EtO₂C, MeO385
4-NO₂-C₆H₄EtO₂C, MeO388
PhMeCO, MeO389
n-C₅H₁₁EtO₂C, MeO375
PhEtO₂C, MeS386
4-Cl-C₆H₄EtO₂C, MeS390

Experimental Protocol: General Procedure for DHPM Synthesis [2][5]

  • In a round-bottom flask, mix the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and ammonium chloride (0.5 mmol).

  • Heat the mixture at 100°C under solvent-free conditions for the specified time (typically 3 hours).

  • Monitor the reaction by TLC.

  • After completion, add hot ethanol to the reaction mixture.

  • Filter the mixture and allow the filtrate to cool to room temperature.

  • The product crystallizes upon cooling. Filter the crystals and wash with cold ethanol to afford the pure DHPM.

Logical Relationship in Biginelli Reaction

G A Aldehyde E One-Pot Reaction (100°C, Solvent-Free) A->E B β-Ketoester B->E C Urea / Thiourea C->E D Ammonium Chloride (Catalyst) D->E F 3,4-Dihydropyrimidin-2(1H)-one E->F

Caption: Components of the NH₄Cl-catalyzed Biginelli reaction.

Application Note 3: Synthesis of 2,4,5-Trisubstituted Imidazoles

2,4,5-Trisubstituted imidazoles are valuable compounds in medicinal chemistry.[6] An efficient, solvent-free synthesis can be achieved through a three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, using ammonium chloride as a catalyst.[6][7]

Data Presentation: Synthesis of Imidazoles with Various Aldehydes [6]

Aldehyde (R)Time (min)Yield (%)
4-H6083
4-CH₃6580
4-OH5577
4-Cl4591
4-Br4588
4-NO₂4594
2-NO₂5092

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole [6]

  • Combine 4-chlorobenzaldehyde (1 mmol), benzil (1 mmol), ammonium acetate (5 mmol), and ammonium chloride (0.3 mmol, 30 mol%).

  • Heat the mixture at 110°C for 45 minutes under solvent-free conditions.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the solid mass and stir for 5 minutes.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Workflow for Imidazole Synthesis

G cluster_mixing Reactant Mixing cluster_isolation Product Isolation A Aldehyde (1 mmol) E Heat at 110°C (Solvent-Free) A->E B Benzil (1 mmol) B->E C Ammonium Acetate (5 mmol) C->E D Ammonium Chloride (0.3 mmol) D->E F Cool to RT E->F G Add Water & Stir F->G H Filter & Wash G->H I Recrystallize (Ethanol) H->I J Pure Imidazole Product I->J

Caption: Workflow for NH₄Cl-catalyzed imidazole synthesis.

Application Note 4: Synthesis of Dihydrotetrazolo[1,5-a]pyrimidine Carboxylates

Dihydrotetrazolo[1,5-a]pyrimidines are pharmacologically significant scaffolds.[4] They can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and 5-aminotetrazole, using ammonium chloride as a catalyst under solvent-free conditions.[4]

Data Presentation: Synthesis with Various Aromatic Aldehydes [4]

Aldehyde (Ar)Time (min)Yield (%)
C₆H₅2582
4-Cl-C₆H₄1586
4-F-C₆H₄2088
4-MeO-C₆H₄3084
4-NO₂-C₆H₄1091
3-NO₂-C₆H₄1589

Experimental Protocol: General Procedure for Dihydrotetrazolo[1,5-a]pyrimidine Synthesis [4]

  • Place the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 5-aminotetrazole (1.5 mmol), and ammonium chloride (0.5 mmol) in a flask.

  • Heat the reaction mixture at 110°C with stirring for the required time (10-30 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add ethanol and stir for 5 minutes.

  • Filter the resulting solid, wash with ethanol, and dry to obtain the pure product.

Reaction Scheme for Tetrazolopyrimidine Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst A Aromatic Aldehyde E One-Pot Synthesis (110°C, Solvent-Free) A->E B Ethyl Acetoacetate B->E C 5-Aminotetrazole C->E D NH₄Cl D->E F Dihydrotetrazolo[1,5-a]pyrimidine E->F

Caption: NH₄Cl-catalyzed synthesis of tetrazolopyrimidines.

References

Application Note: Derivatization Strategies for the Analysis of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,5-Dichloropentyl)ammonium chloride is a primary amine-containing compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its analysis often requires derivatization to improve its chromatographic behavior and detection sensitivity. This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection. The primary goal of derivatization is to convert the polar primary amine into a less polar, more volatile, and/or more readily detectable derivative.[1][2]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of the analyte.[1][3] The two most common approaches for derivatizing primary amines are silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (TMS) group.[4] This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.[1][5]

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.

  • Derivatization: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.[6]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.

  • Diagram of Silylation Reaction

Caption: Silylation of this compound.

Acylation

Acylation introduces an acyl group (commonly trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl) to the primary amine.[7] This derivatization method also increases volatility and thermal stability. The use of fluorinated acyl groups significantly enhances the sensitivity of detection by electron capture detectors (ECD) and is also suitable for mass spectrometry.[4]

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.

  • Solvent Addition: Add 200 µL of a suitable solvent such as ethyl acetate or acetonitrile.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60°C for 15-30 minutes.

  • Evaporation: Cool the vial and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

  • Diagram of Acylation Reaction

Caption: Acylation of this compound.

Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors.[8] This is particularly useful for compounds like this compound that lack a native chromophore.

Fluorescent Labeling with Dansyl Chloride

Dansyl chloride reacts with primary amines to form highly fluorescent sulfonamide derivatives. These derivatives can be detected with high sensitivity using a fluorescence detector.[9]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Reagent Preparation: Prepare a 10 mg/mL solution of dansyl chloride in acetone.

  • Reaction Mixture: In a microcentrifuge tube, mix 50 µL of the sample solution, 200 µL of the sodium bicarbonate buffer, and 100 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of a 250 mM methylamine solution to quench the unreacted dansyl chloride. Vortex and let it stand for 15 minutes at room temperature.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the reaction mixture into the HPLC-FLD system.

Summary of Derivatization Methods

Analysis Method Derivatization Technique Reagent Advantages Typical Detection Limits
GC-MSSilylationBSTFA + 1% TMCSIncreases volatility and thermal stability; forms stable derivatives.[6]ng/mL to pg/mL range
GC-MSAcylationTFAAIncreases volatility and stability; enhances sensitivity with ECD.[4]pg/mL range
HPLC-FLDFluorescent LabelingDansyl ChlorideHigh sensitivity and selectivity with fluorescence detection.[9]Low ng/mL to pg/mL range

Experimental Workflow

The general workflow for the derivatization and analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction/Cleanup (if necessary) Sample->Extraction Derivatization Add Derivatization Reagent (e.g., BSTFA, TFAA, Dansyl-Cl) Extraction->Derivatization Reaction Incubate/Heat Derivatization->Reaction Analysis GC-MS or HPLC-FLD Analysis Reaction->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: General workflow for derivatization and analysis.

References

Application Notes and Protocols: (2,5-Dichloropentyl)ammonium chloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

While the requested detailed application notes and protocols for "(2,5-Dichloropentyl)ammonium chloride" cannot be provided due to the absence of information, this document aims to provide a general overview of how similar chlorinated and ammonium-containing compounds are utilized in polymer science. This information is intended to serve as a foundational resource for researchers and professionals interested in the potential, though currently theoretical, applications of such a molecule.

Theoretical Considerations for the Use of this compound in Polymerization

Based on its chemical structure, "this compound" possesses functionalities that could hypothetically be leveraged in several polymerization strategies. The presence of two chlorine atoms suggests potential use as a difunctional initiator or chain transfer agent, while the ammonium group could impart cationic properties to a resulting polymer.

Potential Role as a Cationic Initiator

Ammonium salts can, under certain conditions, act as initiators for polymerization. Although less common than other cationic initiators like those based on strong acids or carbocations, the ammonium ion could potentially initiate the polymerization of highly reactive monomers.

Potential Role in Ring-Opening Polymerization

The structure does not inherently suggest a role as a monomer for ring-opening polymerization (ROP). However, it could theoretically be used to synthesize a cyclic monomer. Cationic ring-opening polymerization (CROP) is a common technique for producing polymers from cyclic monomers like lactones, lactides, and cyclic amines.[1][2][3] In such a scenario, an initiator activates the monomer, leading to ring-opening and subsequent chain propagation.

General Experimental Workflow for Cationic Polymerization

For illustrative purposes, a general workflow for a typical cationic polymerization experiment is outlined below. This is a generalized protocol and has not been tested for "this compound."

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Monomer_Prep Monomer Purification Reactor_Setup Reactor Assembly & Inert Atmosphere Monomer_Prep->Reactor_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reactor_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiator Injection Initiator_Prep->Initiation Addition Addition of Solvent and Monomer Reactor_Setup->Addition Cooling Cooling to Reaction Temperature Addition->Cooling Cooling->Initiation Propagation Polymerization & Monitoring Initiation->Propagation Termination Quenching of Reaction Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Generalized workflow for a cationic polymerization experiment.

General Protocol for Cationic Polymerization

Objective: To synthesize a polymer via cationic polymerization using a hypothetical initiator.

Materials:

  • Monomer (e.g., styrene, isobutylene)

  • Initiator (hypothetically, this compound)

  • Anhydrous Solvent (e.g., dichloromethane, hexane)

  • Quenching Agent (e.g., methanol)

  • Non-solvent for precipitation (e.g., methanol, ethanol)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation:

    • Purify the monomer by washing with a basic solution to remove inhibitors, followed by drying and distillation under reduced pressure.

    • Dry the solvent over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

    • Prepare a stock solution of the initiator in the anhydrous solvent.

  • Polymerization:

    • Assemble a reaction flask equipped with a magnetic stirrer and septum under an inert atmosphere (nitrogen or argon).

    • Transfer the desired amount of anhydrous solvent and purified monomer to the reaction flask via cannula or syringe.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Initiate the polymerization by injecting the initiator solution into the reaction flask.

    • Allow the reaction to proceed for the desired time, monitoring for changes in viscosity or temperature.

  • Termination and Purification:

    • Quench the reaction by adding a small amount of a suitable terminating agent, such as methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Verify the presence of expected functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

Concluding Remarks

The application of "this compound" in polymer chemistry remains a subject of speculation. The information and protocols provided herein are based on general principles of polymer chemistry and are intended to guide potential future research. Experimental validation would be necessary to determine the actual utility, efficacy, and reaction kinetics of this compound in any polymerization system. Researchers are encouraged to consult foundational texts on polymerization mechanisms before designing experiments with novel initiators or monomers.

References

Application Notes and Protocols for In Vitro Studies of Dichloroalkylammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vitro studies for (2,5-Dichloropentyl)ammonium chloride were identified in a comprehensive literature search. The following application notes and protocols are based on published research on structurally related halogenated and quaternary ammonium compounds. These notes are intended to provide a general framework for researchers, scientists, and drug development professionals interested in the in vitro evaluation of similar molecules.

Introduction

Quaternary ammonium compounds (QACs) are a broad class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. Halogenated QACs, in particular, have garnered interest for their potential biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The presence of halogen atoms can significantly influence the compound's lipophilicity, chemical reactivity, and interaction with biological targets. These notes provide an overview of the potential in vitro applications of dichloroalkylammonium compounds and standardized protocols for their evaluation.

Potential In Vitro Applications

Based on studies of analogous compounds, dichloroalkylammonium salts may exhibit several biological activities that can be investigated in vitro:

  • Anticancer/Cytotoxic Activity: Halogenated QACs have demonstrated cytotoxic effects against various cancer cell lines.[1][3] Their mechanism is often attributed to the disruption of cell membrane integrity and induction of apoptosis.

  • Antimicrobial Activity: QACs are widely known for their antiseptic and disinfectant properties.[4][5] They can be effective against a broad spectrum of bacteria, fungi, and viruses. Their primary mode of action is the destabilization and permeabilization of microbial cell membranes.

  • Antiparasitic Activity: Certain halogenated ammonium salts have shown activity against parasites such as Leishmania.[6]

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies of various halogenated ammonium compounds to provide a reference for the potential potency of dichloroalkylammonium salts.

Compound ClassCell Line / OrganismAssayEndpointValueReference
N-Chloromethyl Quaternary Ammonium SaltsHuman Promonocytic U-937 CellsCytotoxicityLC5021 - 46 µg/mL[6]
N-Chloromethyl Quaternary Ammonium SaltsL. (V) panamensis (axenic amastigotes)Antileishmanial ActivityEC5035 - 57 µg/mL[6]
N-Chloromethyl Quaternary Ammonium SaltsL. (V) panamensis (intracellular amastigotes)Antileishmanial ActivityEC5038 - 50 µg/mL[6]
Fluorinated Quaternary Ammonium SaltsSW948 Colorectal Cancer CellsCytotoxicityCC5013.4 - 211.2 µM[3]
Fluorinated Quaternary Ammonium SaltsSW48 Colorectal Cancer CellsCytotoxicityCC5016.3 - 125.3 µM[3]
Halogenic Quaternary Ammonium CompoundHuman Cancer Cell LinesGrowth InhibitionIC502 x 10⁻⁶ mol[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • This compound or analogous test compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanism of Action and Signaling Pathway

A primary mechanism of action for many quaternary ammonium compounds is the disruption of the cell membrane. This can be visualized as a multi-step process.

G cluster_membrane Cell Membrane Interaction A QAC Cation B Anionic Cell Membrane A->B Initial Attraction C Electrostatic Adsorption B->C D Hydrophobic Tail Insertion C->D Hydrophobic Interaction E Membrane Disruption D->E F Leakage of Cellular Contents E->F G Cell Death F->G

Proposed mechanism of membrane disruption by a QAC.

Pathway Description:

  • The positively charged head of the dichloroalkylammonium compound is electrostatically attracted to the negatively charged components of the microbial or cancer cell membrane (e.g., phospholipids, teichoic acids).

  • Following initial adsorption, the hydrophobic alkyl chain (dichloropentyl group) penetrates and inserts into the hydrophobic core of the lipid bilayer.

  • This insertion disrupts the packing of the lipid molecules, leading to a loss of membrane integrity and fluidity.

  • The compromised membrane becomes permeable, causing the leakage of essential intracellular components such as ions, metabolites, and proteins.

  • The loss of cellular contents and dissipation of the membrane potential ultimately lead to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2,5-Dichloropentyl)ammonium chloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the amination of dichloroalkanes are often due to suboptimal reaction conditions or competing side reactions. Here are several factors to consider and troubleshoot:

  • Insufficient Ammonia Concentration: The reaction of alkyl halides with ammonia can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[1][2][3][4] To favor the formation of the primary amine, a large excess of ammonia should be used.[1][2][5] This increases the probability of the alkyl halide reacting with ammonia rather than the already-formed primary amine.

  • Reaction Temperature and Time: The reaction is typically conducted in a sealed vessel due to the volatility of ammonia. The temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions such as elimination or further alkylation. A systematic optimization of temperature and reaction time is recommended.

  • Solvent Choice: The reaction is often carried out in an alcoholic solvent, such as ethanol, which helps to dissolve the reactants.[3] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_ammonia Verify Ammonia Concentration (Large Excess?) start->check_ammonia increase_ammonia Increase Molar Ratio of Ammonia to Dichloropentane check_ammonia->increase_ammonia No check_conditions Review Reaction Conditions (Temperature & Time) check_ammonia->check_conditions Yes increase_ammonia->check_conditions optimize_temp_time Systematically Optimize Temperature and Time check_conditions->optimize_temp_time Suboptimal check_solvent Evaluate Solvent System check_conditions->check_solvent Optimal optimize_temp_time->check_solvent test_solvents Test Alternative Solvents (e.g., Methanol, Propanol) check_solvent->test_solvents Ineffective analyze_byproducts Analyze Byproducts (GC-MS, NMR) to Identify Side Reactions check_solvent->analyze_byproducts Effective test_solvents->analyze_byproducts end_point Improved Yield analyze_byproducts->end_point

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant amounts of byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?

A: The primary byproducts in this synthesis are typically from over-alkylation and intramolecular cyclization.

  • Over-alkylation Products: The initially formed (2,5-Dichloropentyl)amine is also a nucleophile and can react with another molecule of the dichloropentane starting material, leading to secondary and tertiary amines.[1][3][4]

    • Solution: As mentioned for low yield, using a large excess of ammonia is the most effective way to suppress over-alkylation.[1][2][5]

  • Intramolecular Cyclization: The amino group in the product can undergo an intramolecular nucleophilic substitution with the remaining chloro group on the same molecule to form a cyclic amine (a substituted pyrrolidine or piperidine derivative). This is a common pathway for haloamines.

    • Solution: Running the reaction at lower temperatures can disfavor the intramolecular cyclization relative to the intermolecular amination of the starting material. Additionally, maintaining a high concentration of ammonia can help to ensure the primary reaction proceeds more rapidly.

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify the this compound from the reaction mixture?

A: Purification can be challenging due to the presence of multiple amine products and their salts. A multi-step approach is often necessary:

  • Removal of Excess Ammonia: After the reaction, excess ammonia and the solvent can be removed by evaporation under reduced pressure.

  • Extraction: The resulting residue can be dissolved in a suitable solvent system to separate the desired product. An acidic aqueous solution can be used to protonate all amine products, making them water-soluble and allowing for extraction with an organic solvent to remove any unreacted starting material.

  • Selective Precipitation/Crystallization: The desired this compound may have different solubility properties compared to the di-aminated byproduct. Careful selection of a solvent/anti-solvent system can be used to selectively precipitate or crystallize the product. Techniques like salting out with ammonium chloride in an acetonitrile/water mixture have been used for the purification of other ammonium salts.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and direct method is the nucleophilic substitution reaction between a 2,5-dichloropentyl halide (e.g., 1,4-dichloropentane) and an excess of ammonia. The reaction is typically carried out in a sealed vessel with an alcoholic solvent.

Hypothesized Reaction Pathway

ReactionPathway reactant1 1,4-Dichloropentane intermediate (2,5-Dichloropentyl)amine reactant1->intermediate Nucleophilic Substitution reactant2 Ammonia (excess) reactant2->intermediate product This compound intermediate->product Protonation hcl HCl hcl->product

Caption: Hypothesized reaction pathway.

Q2: What are the key reaction parameters to control for optimal yield?

A2: The key parameters to control are:

  • Molar Ratio of Reactants: A high molar excess of ammonia to the dichloropentane is crucial to favor mono-alkylation.

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Table 1: Hypothetical Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Molar Ratio (Ammonia:Dichloropentane)10:1 to 50:1A high excess of ammonia minimizes over-alkylation.[1][2][5]
Temperature (°C)80 - 120Balances reaction rate with the potential for side reactions.
Reaction Time (hours)12 - 48Ensures complete conversion of the starting material.
SolventEthanol, MethanolCommon solvents for amination reactions.[3]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of the starting material and the appearance of the aminated product (after neutralization). Thin Layer Chromatography (TLC) can also be a quick method to check for the presence of the starting material.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the presence of the ammonium functional group.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1,4-Dichloropentane

  • Anhydrous Ammonia

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a high-pressure stainless-steel reactor, add 1,4-dichloropentane (1 equivalent).

  • Cool the reactor to -78 °C and condense anhydrous ammonia (20 equivalents) into the reactor.

  • Add anhydrous ethanol to the reactor.

  • Seal the reactor and allow it to warm to room temperature, then heat to 100 °C with stirring for 24 hours.

  • Cool the reactor to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and cool to 0 °C.

  • Bubble dry HCl gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Isopropanol

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, add hexane dropwise as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to stand at room temperature and then at 0-4 °C to complete crystallization.

  • Collect the purified crystals by filtration, wash with a cold isopropanol/hexane mixture, and dry under vacuum.

Purification Scheme

PurificationScheme start Crude Product dissolve Dissolve in minimal hot isopropanol start->dissolve filter_hot Hot filtration (if necessary) dissolve->filter_hot cool Cool to room temperature filter_hot->cool Insoluble impurities removed filter_hot->cool No insoluble impurities add_antisolvent Add hexane until cloudy (if no crystallization) cool->add_antisolvent crystallize Crystallize at 0-4 °C cool->crystallize Crystals form add_antisolvent->crystallize Crystals form filter_cold Filter and wash with cold solvent mixture crystallize->filter_cold dry Dry under vacuum filter_cold->dry end_product Purified this compound dry->end_product

Caption: Purification scheme for the product.

References

Technical Support Center: Purification of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of (2,5-Dichloropentyl)ammonium chloride?

The nature and quantity of impurities will heavily depend on the synthetic route used to prepare the compound. Common synthetic pathways to primary amines and their salts include the alkylation of ammonia or related nitrogen sources.[1][2] Based on these general methods, a range of impurities can be anticipated.

Table 1: Potential Impurities and Their Origin

Impurity ClassSpecific ExamplesLikely Origin
Starting Materials 1,4-dichloro-2-pentene, 2,5-dichloropentanenitrile, ammonia, azide sourcesIncomplete reaction
Over-alkylation Products Bis(2,5-dichloropentyl)amine, Tris(2,5-dichloropentyl)amineReaction of the product amine with the alkylating agent[1][2]
Solvent Residues Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, EthanolFrom reaction or workup steps
Inorganic Salts Ammonium chloride (NH4Cl), Sodium chloride (NaCl), Lithium aluminum hydride byproductsFrom reagents, catalysts, or workup procedures[3][4][5]
Isomeric Impurities (2,4-Dichloropentyl)ammonium chlorideRearrangement during synthesis
Q2: My compound is very polar and streaks on a standard silica TLC plate. How can I effectively monitor my purification?

This is a common issue with highly polar and basic compounds like ammonium salts on standard silica gel.[6] The ammonium group interacts strongly with the acidic silica surface, leading to poor chromatography.

Troubleshooting TLC:

  • Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to reduce streaking. A common system is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH4OH). A typical ratio to start with is 89:10:1 (DCM:MeOH:NH4OH).[6]

  • Alternative Stationary Phases: Consider using TLC plates with a different stationary phase, such as:

    • Alumina (Al2O3): Better suited for basic compounds.[6]

    • Reverse-Phase (C18): Elute with polar solvents like water/methanol or water/acetonitrile mixtures.[7][8]

Q3: What is a good starting point for purifying this compound on a larger scale?

For solid organic salts, recrystallization is often the most effective and scalable purification technique.[9] The goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
Isopropanol (IPA) A polar protic solvent that often works well for ammonium salts.
Ethanol/Diethyl Ether Dissolve the compound in a minimal amount of hot ethanol and slowly add diethyl ether as an anti-solvent until turbidity appears, then cool.
Methanol/Dichloromethane Similar to the above, using methanol as the primary solvent and DCM as the anti-solvent.
Water Given its salt-like nature, it may be soluble in hot water and crystallize upon cooling. However, this can be challenging to dry completely.[10]

Troubleshooting Guides

Issue 1: Recrystallization yields are low or no crystals form.
Potential Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy, then cool slowly.
Solution is not sufficiently concentrated. Carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.
Supersaturation has not been overcome (no nucleation). 1. Scratch the inside of the flask with a glass rod at the solution-air interface. 2. Add a "seed" crystal from a previous batch if available. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Presence of oily impurities preventing crystallization. Attempt a pre-purification step. Dissolve the crude material in a minimal amount of solvent, add silica gel to form a slurry, evaporate the solvent, and then wash the silica-adsorbed material with a non-polar solvent (like hexane or diethyl ether) to remove oils before attempting recrystallization.[7]
Issue 2: The purified compound is still contaminated with inorganic salts.
Potential Cause Troubleshooting Step
Inorganic salts are co-precipitating during recrystallization. Choose a more organic solvent system for recrystallization (e.g., Isopropanol or Ethanol/Ether). Most inorganic salts are insoluble in these solvents and can be removed by hot filtration before cooling.
Inadequate phase separation during aqueous workup. If your synthesis involves an aqueous workup, ensure complete separation of the organic and aqueous layers. Multiple extractions of the aqueous layer with an organic solvent may be necessary.
Issue 3: Column chromatography is not working effectively.
Potential Cause Troubleshooting Step
Compound is sticking to the silica gel column. As with TLC, the compound is likely too polar for standard silica. 1. Use a modified eluent system, such as DCM/MeOH with 1-2% ammonium hydroxide.[11] 2. Switch to a different stationary phase like alumina or consider reverse-phase chromatography.[6][12]
Compound elutes with the solvent front. This occurs in reverse-phase chromatography if the compound is too polar. In this case, normal phase chromatography (silica or alumina) with a highly polar eluent system is more appropriate.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add ~50 mg of the crude material. Add a potential recrystallization solvent (e.g., isopropanol) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating the flask (e.g., on a hotplate with a water bath). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate (or alumina for basic compounds).

  • Eluent: Prepare a mobile phase. A starting point could be 9:1 Dichloromethane:Methanol with a few drops of ammonium hydroxide.

  • Spotting: Dissolve a small amount of your crude and purified materials in a suitable solvent (e.g., methanol). Use a capillary tube to spot small amounts of each solution onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the spots. Cover the chamber and allow the eluent to run up the plate.

  • Visualization: Remove the plate when the solvent front is near the top and mark the solvent front. Visualize the spots. Since the compound lacks a strong chromophore, visualization may require staining (e.g., in an iodine chamber or by dipping in a potassium permanganate solution).

  • Analysis: The purified sample should ideally show a single spot with a consistent Rf value, while the crude sample may show multiple spots.

Visualizations

Caption: General workflow for the purification of this compound via recrystallization.

troubleshooting_logic start Attempt Recrystallization outcome Crystals Form? start->outcome check_purity Check Purity (TLC/NMR) outcome->check_purity Yes no_crystals No Crystals / Oily Product outcome->no_crystals No yes_path Yes no_path No troubleshoot Troubleshoot Nucleation: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->troubleshoot change_solvent Change Solvent System: - Try anti-solvent method - Screen other solvents troubleshoot->change_solvent

Caption: Troubleshooting logic for common recrystallization issues encountered during purification.

References

Technical Support Center: (2,5-Dichloropentyl)ammonium chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. The information is designed to help anticipate and address common issues related to side product formation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

A1: Reactions involving this compound are prone to two main classes of side products: those arising from intramolecular cyclization and those from intermolecular side reactions . Due to the bifunctional nature of the molecule (an amine and two alkyl chloride groups), it can react with itself or other molecules in the reaction mixture.

Q2: What is intramolecular cyclization and why does it occur with this compound?

A2: Intramolecular cyclization is a reaction where a molecule reacts with itself to form a ring. With this compound, the amine nitrogen can act as a nucleophile and attack one of the electrophilic carbon atoms bearing a chlorine atom. This process, known as an intramolecular SN2 reaction, is particularly favorable when it leads to the formation of a stable five- or six-membered ring. In this case, the formation of a six-membered piperidine ring is a highly probable pathway.

Q3: What are the common intermolecular side products?

A3: Intermolecular side reactions occur when one molecule of this compound reacts with another. This can lead to the formation of dimers, oligomers, and even polymers. The primary amine of one molecule can react with a chloropentyl group of another molecule, leading to a chain of linked units. This is a form of over-alkylation.[1][2][3][4]

Q4: Can impurities in the starting material contribute to side product formation?

A4: Yes, impurities in the this compound starting material can lead to unexpected side products. For instance, if the synthesis of the starting material from 1,4-dichlorobutane is incomplete, you might have residual starting materials or intermediates that can participate in side reactions.[5] Similarly, the presence of other haloalkanes can lead to the formation of different N-alkylated products.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides potential solutions.

Issue 1: The major product of my reaction is a cyclic compound, not the expected product.
  • Observation: You observe a significant peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to the mass of a cyclized product like 3-chloro-1-methylpiperidine hydrochloride (if the starting amine was N-methyl-(2,5-dichloropentyl)amine hydrochloride).

  • Cause: The reaction conditions are favoring intramolecular cyclization over the desired intermolecular reaction. This is common in reactions run at high dilution.

  • Troubleshooting Steps:

    • Increase Concentration: Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular cyclization.

    • Temperature Control: Analyze the effect of temperature on the reaction. The activation energy for the intramolecular cyclization may be lower than that of your desired reaction. Adjusting the temperature may help to favor the desired product.

    • Choice of Base: If your reaction involves a base, its strength and steric hindrance can influence the reaction pathway. A bulky, non-nucleophilic base might favor deprotonation of the ammonium salt to the free amine, which can then cyclize. A less hindered base might participate in the desired reaction.

Issue 2: My product mixture is a complex combination of high molecular weight species.
  • Observation: Your analytical results show a distribution of masses, suggesting the formation of dimers, trimers, or even polymers. This is often accompanied by a decrease in the yield of the desired product.

  • Cause: Intermolecular side reactions, or over-alkylation, are dominating.[2][3][4] This happens when the newly formed secondary amine (from the initial reaction) is more nucleophilic than the starting primary amine and reacts further with the chloroalkyl chains of other molecules.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a large excess of one reactant if you are performing a reaction with another nucleophile to minimize the self-reaction of the this compound.

    • High Dilution: In contrast to Issue 1, if your goal is to avoid intermolecular reactions and you are not aiming for an intramolecular cyclization, high dilution can be a useful strategy to disfavor reactions between molecules.

    • Protecting Groups: Consider protecting the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in side reactions. The protecting group can be removed in a subsequent step.

Issue 3: I am observing side products that do not seem to be related to either cyclization or polymerization.
  • Observation: You identify unexpected impurities in your product mixture that do not match the expected masses of cyclized or oligomeric products.

  • Cause: These could be due to impurities in your starting material or reactions with the solvent or other reagents. For example, if your this compound was synthesized from 1,4-dichlorobutane and an amine, you might have unreacted 1,4-dichlorobutane which can lead to other alkylated products.[5][6]

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the purity of your this compound using analytical techniques like NMR or GC-MS before starting your reaction. If necessary, purify the starting material.

    • Inert Solvent: Use a non-reactive solvent. Protic solvents, for example, could potentially participate in solvolysis reactions with the alkyl chloride groups under certain conditions.

    • Control Experiments: Run control experiments by omitting one reagent at a time to identify the source of the side product.

Data Presentation

The following table summarizes the common side products, their likely mode of formation, and their mass relative to the starting this compound (assuming the free base form for mass calculation: C5H11Cl2N, MW = 156.06 g/mol ).

Side Product TypeCommon ExampleFormation PathwayMolecular Weight ( g/mol )
Intramolecular Cyclization 3-Chloropiperidine derivativeIntramolecular SN2 reaction119.59 (as free base)
Intermolecular Dimer N,N'-bis(5-chloro-2-pentyl)piperazineIntermolecular SN2 reaction311.12 (as free base)
Over-alkylation (Dimer) Dimer formed by N-alkylationIntermolecular SN2 reaction276.16 (as free base)
Elimination Pentenylamine derivativeBase-catalyzed elimination of HCl120.04 (as free base)

Note: The exact masses will vary depending on the specific structure and whether the compound is in its free base or salt form.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the synthesis of the title compound from 1,4-dichlorobutane and a primary amine, followed by chlorination. This method is adapted from procedures for similar chloroalkylamines.

Materials:

  • 1,4-Dichlorobutane

  • Ammonia (or a primary amine, e.g., methylamine)

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Amination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,4-dichlorobutane (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia or the primary amine (2 equivalents) in diethyl ether from the dropping funnel over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the resulting precipitate (ammonium chloride salt) and wash it with cold diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-chlorobutyl)amine.

  • Hydroxylation (if starting from a diol precursor): This step is an alternative starting point. If starting from 5-amino-pentan-2-ol, dissolve the amino alcohol in anhydrous DCM.

  • Chlorination: Cool the solution of the amino alcohol (from step 6) or the N-(4-chlorobutyl)amine (from step 5, which would require further steps to get the desired precursor) to 0 °C.

  • Slowly add thionyl chloride (2.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Protocol 2: Intramolecular Cyclization to form a 3-Chloropiperidine Derivative

This protocol is designed to favor the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a large volume of anhydrous acetonitrile (e.g., 0.01 M solution) to favor intramolecular reaction.

  • Add sodium bicarbonate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the 3-chloropiperidine derivative.

Mandatory Visualizations

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions start This compound main_product Desired Product (e.g., substitution product) start->main_product Desired Reaction Conditions intramolecular Intramolecular Cyclization start->intramolecular High Dilution intermolecular Intermolecular Reaction start->intermolecular High Concentration cyclized_product 3-Chloropiperidine Derivative intramolecular->cyclized_product dimer Dimer/Oligomer intermolecular->dimer

Caption: Reaction pathways for this compound.

Troubleshooting_Logic start Problem Observed issue1 Major product is cyclic start->issue1 issue2 High MW impurities start->issue2 issue3 Unexpected side products start->issue3 cause1 Intramolecular cyclization favored issue1->cause1 cause2 Intermolecular reactions favored issue2->cause2 cause3 Starting material impurities issue3->cause3 solution1 Increase concentration cause1->solution1 solution2 Use high dilution / Control stoichiometry cause2->solution2 solution3 Purify starting material cause3->solution3

Caption: Troubleshooting logic for side product formation.

References

Troubleshooting low reactivity of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. The information is designed to address common issues related to the compound's reactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion. What are the potential causes?

A1: Low reactivity of this compound can stem from several factors related to its structure and the reaction conditions. The compound possesses two chloro groups at the C2 (secondary) and C5 (primary) positions, which exhibit different reactivities.

Potential Causes for Low Reactivity:

  • Steric Hindrance: The secondary chloride at the C2 position is more sterically hindered than the primary chloride at the C5 position. This can significantly slow down reactions that proceed via an S(_N)2 mechanism.[1][2][3]

  • Inappropriate Reaction Conditions: The choice of nucleophile, solvent, temperature, and base can dramatically impact the reaction outcome. A weak nucleophile or a non-optimal solvent can lead to sluggish or incomplete reactions.

  • Substrate Purity: Impurities in the this compound starting material can interfere with the reaction.

  • Intramolecular Cyclization: The presence of the amine group can lead to a competing intramolecular cyclization reaction, forming a substituted piperidine. This side reaction consumes the starting material and reduces the yield of the desired product.

  • Leaving Group Ability: While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide. For certain applications, converting the chlorides to more reactive halides might be necessary.

Q2: I am observing the formation of an unexpected side product. What could it be?

A2: A likely side product, especially when using a base or upon heating, is a cyclized product. The amine nitrogen can act as an intramolecular nucleophile, attacking one of the electrophilic carbons bearing a chlorine atom to form a 3-methylpiperidine hydrochloride derivative. The formation of this six-membered ring is often thermodynamically favored. Elimination reactions (E1 or E2) to form alkenes are also possible, particularly with strong, non-nucleophilic bases and at higher temperatures.

Q3: How can I improve the yield of my nucleophilic substitution reaction?

A3: To improve the yield, consider the following strategies:

  • Optimize Reaction Conditions:

    • Nucleophile: Use a strong, non-bulky nucleophile to favor the S(_N)2 pathway, especially for the less hindered C5 position.

    • Solvent: For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents.

    • Temperature: Increasing the temperature can enhance the reaction rate, but it may also promote side reactions like elimination and intramolecular cyclization. Careful temperature control is crucial.

  • Protect the Amine Group: If intramolecular cyclization is a significant issue, consider protecting the amine group (e.g., as a Boc or Cbz derivative) before performing the nucleophilic substitution. The protecting group can be removed in a subsequent step.

  • Halide Exchange: To increase reactivity, you can perform a Finkelstein reaction to exchange the chlorides for iodides, which are better leaving groups.

Q4: Which of the two chlorine atoms is more reactive?

A4: The primary chloride at the C5 position is generally more reactive towards S(_N)2 substitution due to lower steric hindrance compared to the secondary chloride at the C2 position.[1][2][3] However, under S(_N)1 conditions (which are less likely for a primary halide but possible for the secondary one with a good ionizing solvent and a weak nucleophile), the secondary chloride would be more reactive due to the greater stability of the secondary carbocation intermediate.

Troubleshooting Guide

The following table summarizes key factors influencing the reactivity of this compound in nucleophilic substitution reactions and provides suggestions for troubleshooting.

FactorIssueTroubleshooting Suggestions
Substrate Impure starting materialVerify purity using techniques like ¹H NMR and melting point analysis. Purify by recrystallization if necessary.
Low intrinsic reactivityConsider converting the chloro groups to more reactive bromo or iodo groups via a Finkelstein reaction.
Nucleophile Weak nucleophileUse a stronger nucleophile (e.g., N₃⁻, CN⁻, RS⁻). Anionic nucleophiles are generally stronger than their neutral counterparts.
Bulky nucleophileUse a smaller nucleophile to minimize steric hindrance, especially for substitution at the C2 position.
Solvent Inappropriate solvent choiceFor S(_N)2 reactions, use polar aprotic solvents (DMF, DMSO, acetonitrile). For S(_N)1 reactions, use polar protic solvents (water, alcohols).
Temperature Reaction is too slowGradually increase the temperature while monitoring for the formation of side products (elimination or cyclization).
Formation of side productsRun the reaction at a lower temperature for a longer duration.
Side Reactions Intramolecular cyclizationProtect the amine group before the substitution reaction. Use a less basic nucleophile if possible.
Elimination products observedUse a less basic, more nucleophilic reagent. Lower the reaction temperature.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher ¹H NMR spectrometer.

    • Reference: Use the residual solvent peak as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate all peaks corresponding to the product.

    • Identify and integrate any impurity peaks.

    • Calculate the relative molar ratio of the compound to the impurities to assess purity. The expected chemical shifts will be influenced by the solvent. In D₂O, the protons adjacent to the chlorine atoms and the ammonium group will be deshielded.

Protocol 2: Test Reaction to Evaluate Reactivity

Objective: To perform a small-scale test reaction to assess the reactivity of this compound with a standard nucleophile.

Methodology:

  • Reactants:

    • This compound (1 equivalent)

    • Sodium azide (NaN₃) (2.2 equivalents)

    • Solvent: Anhydrous DMF

  • Procedure:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-70 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

  • Analysis:

    • The disappearance of the starting material and the appearance of new product spots on the TLC plate will indicate reactivity.

    • LC-MS analysis can confirm the mass of the expected mono- and di-substituted products.

Visualizations

Reaction_Pathways start This compound Primary C-Cl (C5) Secondary C-Cl (C2) sub_primary Sₙ2 at C5 (Favored by strong, non-bulky nucleophiles) start:p->sub_primary Nucleophilic Attack sub_secondary_sn2 Sₙ2 at C2 (Slower due to steric hindrance) start:s->sub_secondary_sn2 Sₙ2 Attack sub_secondary_sn1 Sₙ1 at C2 (Possible with weak nucleophiles in polar protic solvents) start:s->sub_secondary_sn1 Ionization elimination Elimination (E1/E2) (Favored by strong, bulky bases and high temperature) start->elimination Base cyclization Intramolecular Cyclization (Forms 3-methylpiperidine derivative) start->cyclization Intramolecular Attack

References

Improving the stability of (2,5-Dichloropentyl)ammonium chloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2,5-Dichloropentyl)ammonium chloride. This resource provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of solutions containing this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in my this compound solution?

A1: Degradation of your solution can manifest in several ways. You should monitor for the following physical and chemical changes:

  • pH Shift: A decrease in pH is a common indicator, often due to the formation of hydrochloric acid (HCl) as a byproduct of hydrolysis or other degradation pathways.

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can signify the formation of degradation products.

  • Precipitate Formation: The development of cloudiness or solid precipitates may indicate the formation of insoluble degradation products or that the compound is coming out of solution due to changes in the solvent matrix.

  • Changes in Analytical Profile: When analyzed via techniques like HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the parent compound's peak are clear signs of degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway for this compound, especially under neutral or basic conditions or when heated, is intramolecular cyclization. The amine nitrogen acts as a nucleophile, attacking one of the chlorinated carbons (likely the C5 position) to form a cyclic amine, specifically a substituted piperidinium chloride. This is a variation of well-known reactions like the Hofmann-Löffler cyclization.[1] Hydrolysis of the carbon-chlorine bonds is another potential degradation route, particularly in aqueous solutions.

cluster_main Primary Degradation: Intramolecular Cyclization start This compound intermediate Deprotonated Amine Intermediate start->intermediate Base or Heat product 3-Chloro-1-methylpiperidinium chloride (Cyclized Product) intermediate->product Intramolecular SN2 Attack cluster_solvent Solvent Issues cluster_storage Storage Issues start Problem Observed: Solution Instability q1 What is the solvent? start->q1 q2 How was it stored? start->q2 a1 Aqueous / Protic q1->a1 a2 Aprotic q1->a2 a3 Room Temp / Light q2->a3 a4 Ambient Air q2->a4 r1 Risk: Hydrolysis / Cyclization Action: Use Aprotic Solvent or Buffer to pH 4-5 a1->r1 r2 Check for water contamination. Action: Use anhydrous solvent. a2->r2 r3 Risk: Thermal / Photo-degradation Action: Store at ≤4°C in amber vials. a3->r3 r4 Risk: Oxidation Action: Store under inert gas (N₂/Ar). a4->r4 cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (1 mg/mL) acid Acid (HCl) prep->acid Aliquot & Expose base Base (NaOH) prep->base Aliquot & Expose ox Oxidation (H₂O₂) prep->ox Aliquot & Expose therm Thermal (Heat) prep->therm Aliquot & Expose photo Photolytic (Light) prep->photo Aliquot & Expose analysis 3. Neutralize & Analyze (HPLC-UV/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval 4. Evaluate Data (% Degradation, Impurity Profile) analysis->eval

References

Preventing degradation of (2,5-Dichloropentyl)ammonium chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2,5-Dichloropentyl)ammonium chloride

Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway is intramolecular cyclization. The molecule contains a primary ammonium group and two chloro-substituents. Under neutral or basic conditions, the ammonium group can be deprotonated to a primary amine. This amine is nucleophilic and can attack one of the electrophilic carbon atoms bearing a chlorine atom, leading to the formation of a stable six-membered ring, specifically a substituted piperidine derivative. This type of reaction is common in bifunctional molecules where 5- and 6-membered rings can be formed.[1][2]

Q2: How does pH affect the stability of the compound?

A2: pH is the most critical factor for stability. In acidic conditions (pH < 6), the nitrogen atom exists predominantly as a protonated ammonium cation ([R-NH3]+). This form is not nucleophilic and cannot initiate the intramolecular cyclization reaction. As the pH increases, especially above the pKa of the ammonium group (typically around 9-10), the equilibrium shifts towards the unprotonated, nucleophilic free amine (R-NH2), which rapidly leads to degradation. Solutions of ammonium salts like ammonium chloride are naturally mildly acidic, which aids stability.[3]

Q3: I am observing low yields in my reaction. Could this be due to degradation?

A3: Yes, low yields are a common consequence of degradation. If your reaction conditions are neutral, basic, or require elevated temperatures, a significant portion of your starting material may be consumed by the intramolecular cyclization side reaction. The resulting cyclic byproduct will not participate in the desired reaction, thus lowering the overall yield.

Q4: What role does temperature play in the degradation process?

A4: Higher temperatures accelerate most chemical reactions, including the degradation of this compound. The rate of both the desired reaction and the undesired cyclization will increase with temperature. Therefore, it is crucial to use the lowest effective temperature for your protocol and to keep the compound cool during storage and handling. The parent compound, ammonium chloride, decomposes upon heating.[3][4]

Q5: Are there specific solvents I should avoid?

A5: Avoid using basic solvents (e.g., pyridine, triethylamine) unless they are part of the reaction mechanism and used under controlled conditions. Protic solvents like water or alcohols are generally acceptable, especially if the solution is kept acidic. Aprotic polar solvents such as DMF or DMSO are also common but be mindful of their potential to promote S_N2 reactions; their purity is critical to avoid introducing basic impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: An unexpected byproduct is detected by LC-MS or NMR.

  • Symptom: A new peak appears with a mass corresponding to the loss of HCl (M-36.46 g/mol ) from the parent compound. NMR analysis shows a loss of the linear pentyl chain signals and the appearance of signals consistent with a piperidine ring.

  • Cause: This is the hallmark of intramolecular cyclization.

  • Solutions:

    • Verify and Adjust pH: Ensure your reaction medium is acidic. If the reaction tolerates it, add a non-nucleophilic acid to maintain a pH between 4 and 6.

    • Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use High Dilution: Running the reaction at a lower concentration can favor intermolecular reactions over intramolecular ones, though this is primarily effective for preventing polymerization rather than simple cyclization.[2]

Problem 2: Inconsistent reaction outcomes and yields.

  • Symptom: Repeating the same experiment results in variable yields of the desired product.

  • Cause: This could be due to inconsistent pH, temperature fluctuations, or varying age/purity of the this compound starting material.

  • Solutions:

    • Standardize Conditions: Strictly control the pH, temperature, and reaction time. Use a buffer if your reaction chemistry allows.

    • Check Reagent Purity: Use a fresh bottle of the reagent or verify the purity of your existing stock. Store the compound in a cool, dry place, away from basic substances.

    • Inert Atmosphere: If your reaction is sensitive to air or moisture, consider running it under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the introduction of contaminants that could alter the pH.

Illustrative Data on Stability

The following tables summarize expected stability trends based on general chemical principles. The quantitative data is illustrative and not from direct experimental measurement of this specific compound.

Table 1: Illustrative Effect of pH on Degradation Rate

pHRelative Rate of CyclizationPredominant SpeciesStability
2-40.01xR-NH3+Very High
5-60.1xR-NH3+High
7-81xR-NH3+ / R-NH2Moderate
9-1010xR-NH2 / R-NH3+Low
>11>100xR-NH2Very Low

Table 2: Illustrative Effect of Temperature and Solvents on Stability (at pH 7)

Temperature (°C)SolventRelative Degradation RateNotes
25Water (pH 7)1xBaseline for comparison.
50Water (pH 7)~4-8xRate increases significantly with temperature.
80Water (pH 7)~30-60xHigh risk of rapid degradation.
25Ethanol1.5xSimilar to water, may slightly favor S_N2 reactions.
25THF0.8xLess polar aprotic solvent, lower rate.
25Pyridine>500xBasic solvent actively promotes degradation. Avoid .

Visual Guides

Degradation Pathway

The primary degradation mechanism is the intramolecular S_N2 cyclization.

G cluster_0 Step 1: Deprotonation (in neutral/basic conditions) cluster_1 Step 2: Intramolecular Cyclization (SN2) Start (2,5-Dichloropentyl)ammonium chloride (Stable Form) Amine Free Amine Intermediate (Nucleophilic) Start->Amine + OH- - H2O TS Cyclic Transition State Amine->TS Intramolecular Attack Product Degradation Product: 3-Chloro-1-methylpiperidine hydrochloride TS->Product Ring Closure & Protonation

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow

Use this flowchart to diagnose and solve degradation-related issues.

G Start Low Yield or Unexpected Byproduct? CheckpH Is reaction pH > 6 or reaction basic? Start->CheckpH CheckTemp Is reaction T > 40°C? CheckpH->CheckTemp No SolutionpH Acidify reaction mixture to pH 4-6 using a non-nucleophilic acid. CheckpH->SolutionpH Yes CheckSolvent Are you using a basic solvent? CheckTemp->CheckSolvent No SolutionTemp Reduce reaction temperature. Consider longer reaction time. CheckTemp->SolutionTemp Yes SolutionSolvent Replace with a non-basic, aprotic, or acidic solvent. CheckSolvent->SolutionSolvent Yes End Degradation Minimized CheckSolvent->End No SolutionpH->End SolutionTemp->End SolutionSolvent->End

Caption: Troubleshooting workflow for degradation issues.

Sample Experimental Protocol: Selective Nucleophilic Substitution

This protocol describes a hypothetical reaction where one chloro group is substituted by a nucleophile, while minimizing the degradation of the starting material.

Objective: To synthesize (5-Chloro-2-cyanopentyl)ammonium chloride.

Materials:

  • This compound: 1.0 g

  • Sodium Cyanide (NaCN): 1.1 eq

  • Hydrochloric Acid (HCl), 1 M solution

  • Dimethylformamide (DMF), anhydrous: 20 mL

  • Deionized Water

Experimental Workflow Diagram

G A Dissolve reactant in DMF in a reaction flask. B Cool flask to 0°C in an ice bath. A->B Step 1 C Adjust pH to ~5.0 with dilute HCl. B->C Step 2 (Critical) D Add NaCN solution dropwise over 30 min. C->D Step 3 E Stir at 0-5°C for 12-18h. Monitor reaction by TLC/LC-MS. D->E Step 4 F Perform aqueous workup and extract product. E->F Step 5 G Purify by column chromatography or recrystallization. F->G Step 6

Caption: Workflow for a stability-conscious synthesis protocol.

Procedure:

  • Preparation: Add this compound (1.0 g) and anhydrous DMF (20 mL) to a round-bottom flask equipped with a magnetic stirrer.

  • Acidification & Cooling (CRITICAL STEP): Place the flask in an ice-water bath and cool the solution to 0°C. Using a pH meter or pH paper, carefully add 1 M HCl dropwise until the pH of the solution is between 4.5 and 5.5. This step ensures the amine is protonated and non-nucleophilic before the reaction begins.

  • Reagent Addition: Dissolve Sodium Cyanide in a minimal amount of cold water and add it to the reaction mixture dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Allow the mixture to stir at 0-5°C. Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS) every 2-4 hours. The reaction may take 12-24 hours at this low temperature.

  • Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water and proceed with standard aqueous workup and extraction procedures suitable for your target compound.

  • Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired (5-Chloro-2-cyanopentyl)ammonium chloride.

By maintaining a low temperature and, most importantly, an acidic pH, this protocol minimizes the risk of intramolecular cyclization, thereby maximizing the yield of the desired product.

References

Technical Support Center: Scaling Up (2,5-Dichloropentyl)ammonium chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of (2,5-Dichloropentyl)ammonium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation. The information provided is based on established principles of organic chemistry, drawing analogies from similar haloalkane and amine reactions, as specific literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct method is the reaction of 1,4-dichloropentane with an excess of ammonia. This is a nucleophilic substitution reaction where ammonia displaces one of the chloride atoms. The reaction is typically carried out in a sealed vessel with a solvent like ethanol.[1][2] Using a large excess of ammonia is crucial to favor the formation of the primary amine and minimize over-alkylation.[2][3]

Q2: What are the primary side products to expect in this synthesis?

A2: The primary side products arise from over-alkylation, where the initially formed primary amine reacts further with the starting dihaloalkane. This leads to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[2][4][5] Additionally, intramolecular cyclization can occur, leading to the formation of substituted pyrrolidine or piperidine derivatives. Elimination reactions to form alkenes are also possible, especially at higher temperatures.[6][7]

Q3: How can I minimize the formation of over-alkylation products?

A3: Using a significant molar excess of ammonia relative to the 1,4-dichloropentane is the most effective strategy.[2][3] This ensures that the haloalkane is more likely to react with an ammonia molecule rather than the desired primary amine product. Running the reaction at lower temperatures can also help to control the rate of subsequent alkylation reactions.

Q4: What is the role of ammonium chloride in this type of reaction?

A4: While the primary reaction is with ammonia, ammonium chloride can be present or formed in situ. It can act as a mild acid catalyst in some amine-related reactions.[8][9][10] In the context of this synthesis, its presence might influence the equilibrium between the free amine and the ammonium salt.

Q5: What analytical techniques are suitable for monitoring the reaction progress and product purity?

A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For quantitative analysis and purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and any isolated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Significant formation of side products (over-alkylation, cyclization). - Loss of product during workup.- Increase reaction time or temperature cautiously. - Use a larger excess of ammonia.[3] - Optimize workup procedure, perhaps by using a different extraction solvent or adjusting the pH.
Presence of Multiple Products (Over-alkylation) - Insufficient excess of ammonia. - Reaction temperature is too high, promoting further alkylation.- Increase the molar ratio of ammonia to 1,4-dichloropentane (e.g., 20:1 or higher). - Lower the reaction temperature and extend the reaction time.
Formation of a Cyclic Byproduct - Intramolecular cyclization of the primary amine product. This is favored at high dilution.[12]- Run the reaction at a higher concentration to favor intermolecular reactions. - Lowering the reaction temperature can disfavor the activation energy barrier for cyclization.
Product is Difficult to Purify - Presence of multiple closely related amine salts. - Contamination with unreacted starting material.- Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system. - Recrystallization from an appropriate solvent system can be effective for crystalline solids.[13] - Consider converting the amine mixture to their free base form for easier separation before converting back to the hydrochloride salt.
Reaction is Not Initiating - Low quality or wet starting materials. - Reaction temperature is too low.- Ensure 1,4-dichloropentane and solvent are dry and of high purity. - Gradually increase the reaction temperature while monitoring for product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an illustrative example based on the ammonolysis of haloalkanes.

Materials:

  • 1,4-Dichloropentane

  • Anhydrous Ethanol

  • Concentrated Ammonia solution (aqueous or ethanolic)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • In a high-pressure stainless-steel reactor, combine 1,4-dichloropentane (1 mole) and anhydrous ethanol (1 L).

  • Cool the mixture to -10 °C and add a concentrated solution of ammonia in ethanol (20 moles) slowly with stirring.

  • Seal the reactor and heat to 80 °C for 24 hours with continuous stirring.

  • After cooling to room temperature, carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether to remove any unreacted 1,4-dichloropentane.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2 to ensure the product is in its ammonium chloride salt form.

  • Wash the aqueous layer again with diethyl ether.

  • Remove the water from the aqueous layer under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from an ethanol/ether mixture to obtain the purified product.

Data Presentation

Table 1: Effect of Ammonia Excess on Product Distribution (Hypothetical Data)
Molar Ratio (Ammonia : Dichloropentane)Yield of Primary Amine Salt (%)Yield of Secondary Amine (%)Yield of Other Byproducts (%)
5 : 1453520
10 : 1652015
20 : 1801010
30 : 185510
Table 2: Effect of Temperature on Reaction Time and Yield (Hypothetical Data for 20:1 Molar Ratio)
Temperature (°C)Reaction Time (hours)Yield of Primary Amine Salt (%)
604875
802480
1001278 (with increased byproducts)

Mandatory Visualizations

Synthesis_Pathway A 1,4-Dichloropentane C This compound A->C Nucleophilic Substitution D Side Products (Over-alkylation, Cyclization) A->D Side Reactions B Ammonia (Excess) B->C C->D Further Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts over_alkylation Over-alkylation Products Detected check_byproducts->over_alkylation Yes cyclization Cyclic Products Detected check_byproducts->cyclization Yes incomplete_reaction Unreacted Starting Material check_byproducts->incomplete_reaction Yes increase_ammonia Increase Molar Ratio of Ammonia over_alkylation->increase_ammonia lower_temp Lower Reaction Temperature over_alkylation->lower_temp increase_concentration Increase Reactant Concentration cyclization->increase_concentration increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp optimize_workup Optimize Purification increase_ammonia->optimize_workup lower_temp->optimize_workup increase_concentration->optimize_workup increase_time_temp->optimize_workup

Caption: Troubleshooting workflow for synthesis optimization.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Charge Reactor with 1,4-Dichloropentane & Ethanol B Add Excess Ammonia A->B C Heat and Stir B->C D Solvent Removal C->D Reaction Complete E Aqueous Workup & Extraction D->E F Acidification E->F G Final Solvent Removal F->G H Recrystallization G->H I TLC H->I J GC-MS H->J K NMR H->K

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (2,5-Dichloropentyl)ammonium chloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Without a specific synthesis protocol, we can anticipate impurities based on a probable synthetic route, such as the reaction of 2,5-dichloro-1-pentanamine with hydrochloric acid. Potential impurities could include:

  • Unreacted starting materials: 2,5-dichloro-1-pentanamine.

  • Solvent residues: From the reaction or initial work-up.

  • By-products: Resulting from side reactions.

  • Inorganic salts: If used during the synthesis or work-up.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like alkylammonium halides.[1][2][3][4] This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at different temperatures.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should:

  • Dissolve the this compound sparingly or not at all at room temperature, but dissolve it completely at or near the solvent's boiling point.[4][5]

  • Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold solution after the desired product has crystallized.

  • Be chemically inert towards this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Common solvent systems for alkylammonium salts include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or solvent mixtures like ethanol/water or acetone/hexane.[5][6][7]

Q4: How can I assess the purity of the final product?

A4: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and identify any residual impurities.

  • Chromatography (TLC, HPLC): To detect the presence of multiple components.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound by recrystallization.

Q5: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][9] This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities.

  • Solution 1: Re-dissolve and add more solvent. Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Solution 2: Change the solvent system. Try a solvent with a lower boiling point or use a solvent mixture. For instance, if you are using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[10]

  • Solution 3: Induce crystallization at a lower temperature. Cool the solution in an ice bath while vigorously scratching the inside of the flask with a glass rod to provide a surface for nucleation.

Q6: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A6: This is a common issue that can arise from several factors.

  • Problem: Too much solvent was used. This is the most frequent cause.[9][11]

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Problem: The solution is supersaturated. The solution contains more dissolved solute than it should at that temperature, but crystal nucleation has not initiated.[9]

    • Solution 1: Induce crystallization. Scratch the inner surface of the flask with a glass rod just below the surface of the liquid.[11]

    • Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.[11]

  • Problem: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q7: The recovery of my purified product is very low. Why did this happen and how can I improve it?

A7: Low recovery can be due to several reasons.

  • Reason 1: Using too much solvent. As mentioned, this will keep more of your product dissolved in the mother liquor.

    • Improvement: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

  • Reason 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper.

    • Improvement: Use a pre-heated funnel and flask for filtration and use a small amount of extra hot solvent to wash the filter paper.

  • Reason 3: Washing the crystals with a solvent at the wrong temperature. Washing the collected crystals with room temperature solvent can re-dissolve some of the product.

    • Improvement: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[11]

Data Presentation

Table 1: Potential Impurities and Recommended Removal Methods

Impurity TypeExampleRecommended Removal Method
Unreacted Starting Material2,5-dichloro-1-pentanamineRecrystallization
By-productsOligomeric speciesRecrystallization, potentially with a charcoal treatment to remove colored impurities.
Inorganic SaltsSodium ChlorideRecrystallization from a solvent in which the inorganic salt is insoluble (e.g., ethanol, acetone).
Residual SolventsToluene, DichloromethaneDrying the final product under vacuum.

Table 2: General Recrystallization Protocol for this compound

StepProcedure
1. Solvent Selection Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, acetone, ethanol/water) at room and elevated temperatures to find a suitable system.
2. Dissolution Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
3. Hot Filtration (Optional) If insoluble impurities are present, add a slight excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Crystal Collection Collect the crystals by vacuum filtration using a Büchner funnel.
6. Washing Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
7. Drying Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities impurities_out Insoluble Impurities hot_filtration->impurities_out hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration mother_liquor Mother Liquor (soluble impurities) vacuum_filtration->mother_liquor wash Wash with ice-cold solvent vacuum_filtration->wash dry Drying under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingTree start Problem during Recrystallization oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution_oiling Re-heat, add more solvent, cool slowly. oiling_out->solution_oiling Yes solution_oiling2 Change solvent system. oiling_out->solution_oiling2 Still oils out low_recovery Low recovery? no_crystals->low_recovery No too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes check_solvent_amount Used minimal hot solvent? low_recovery->check_solvent_amount Yes evaporate_solvent Boil off some solvent. too_much_solvent->evaporate_solvent Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No check_wash Washed with ice-cold solvent? check_solvent_amount->check_wash Yes optimize_protocol Optimize solvent volume and washing procedure. check_solvent_amount->optimize_protocol No check_wash->optimize_protocol No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Challenges in the characterization of (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-Dichloropentyl)ammonium chloride. Due to the limited availability of specific literature on this compound, the following guidance is based on established principles for the characterization of analogous halogenated alkylammonium salts.

Troubleshooting Guide

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield and a sticky, impure product. What are the likely side products and how can I improve the purity?

Answer:

Low yields and impure products in the synthesis of halogenated alkylammonium salts are often due to side reactions. The likely culprits are over-alkylation, elimination reactions, and residual starting materials.

Potential Side Products:

  • Diammonium salt: Reaction of the product with the starting amine.

  • Elimination products: Formation of alkenes from the dichloropentyl chain under basic conditions.

  • Isomeric impurities: If the starting material was a mix of dichloropentane isomers.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the dichloropentane precursor to minimize over-alkylation.

  • Temperature Control: Maintain a low reaction temperature to disfavor elimination reactions.

  • Purification:

    • Recrystallization: Try recrystallizing the crude product from a suitable solvent system like ethanol/ether or isopropanol/hexane.

    • Washing: Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted dichloropentane.[1][2]

    • Column Chromatography: While challenging for highly polar salts, silica gel chromatography with a polar eluent (e.g., dichloromethane/methanol/ammonium hydroxide) can be effective.

Analytical Characterization

Question: I'm struggling to get a clean ¹H NMR spectrum. The baseline is noisy and I see broad peaks. What could be the issue?

Answer:

A poor NMR spectrum can be due to several factors, including sample purity, water content, and the inherent properties of the ammonium salt.

Troubleshooting Steps:

  • Sample Purity: Ensure the sample is free from residual solvents and starting materials. Try an additional purification step as described above.

  • Hygroscopicity: Alkylammonium salts are often hygroscopic. The presence of water can lead to peak broadening. Dry your sample thoroughly under high vacuum before preparing the NMR sample.

  • Solvent Choice: Use a deuterated solvent that readily dissolves the salt, such as D₂O, DMSO-d₆, or CD₃OD. If using D₂O, the N-H proton signal will exchange and not be visible.

  • Acidity: The ammonium proton can broaden signals. Adding a drop of DCl to a D₂O solution can sometimes sharpen the N-H signal and adjacent C-H signals.

Question: My mass spectrometry results show multiple peaks and unexpected fragments. How can I confirm the mass of this compound?

Answer:

Electrospray ionization (ESI) is typically the best method for analyzing quaternary ammonium salts. The expected observation is the parent cation [(M-Cl)⁺].

Troubleshooting Fragmentation:

  • In-source fragmentation: High cone voltage can cause the molecule to fragment in the source. Reduce the cone voltage to obtain a stronger signal for the parent ion.

  • Isotopic Pattern: Due to the two chlorine atoms, look for a characteristic isotopic pattern for the parent cation. The M+2 and M+4 peaks should have specific relative intensities.

  • Adducts: You may observe adducts with sodium ([M-Cl+Na]⁺) or other salts present in your sample or the mobile phase.

Stability & Storage

Question: My sample of this compound has turned yellow and become oily over time. What is causing this degradation?

Answer:

Halogenated alkylammonium salts can be susceptible to degradation, especially in the presence of moisture, light, or elevated temperatures.[3] The yellowing and oily appearance suggest decomposition.

Potential Degradation Pathways:

  • Hofmann Elimination: Under basic conditions (even trace amounts), the compound can undergo elimination to form an alkene.

  • Hydrolysis: The chloroalkane moieties may be susceptible to slow hydrolysis, forming hydroxy-substituted analogs.

  • Photodecomposition: Exposure to UV light can sometimes initiate degradation.

Recommended Storage:

  • Store the compound in a tightly sealed, amber glass vial.

  • Keep it in a desiccator to protect from moisture.

  • Store at a low temperature (e.g., 4°C) to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of this compound?

A1: It is expected to be a white to off-white crystalline solid.[4] Like many simple ammonium salts, it should be soluble in water and polar organic solvents like methanol and ethanol, and insoluble in non-polar solvents like ether and hexane.

Q2: Which analytical techniques are essential for the complete characterization of this compound?

A2: A combination of techniques is necessary for unambiguous characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the carbon skeleton and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern.

  • Elemental Analysis (CHN): To confirm the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional group vibrations (e.g., N-H, C-H, C-Cl).

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: While specific toxicity data is not available, it is prudent to handle this compound with standard laboratory safety precautions. As a halogenated organic compound and an ammonium salt, it should be treated as potentially hazardous.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Expected Analytical Data for this compound
ParameterExpected ResultPotential Indication of Impurity/Degradation
Appearance White crystalline solidYellowing, oily appearance, clumping (hygroscopicity)
¹H NMR (DMSO-d₆) Sharp signals corresponding to the pentyl chain protons and the ammonium protons.Broad peaks, unexpected signals in the alkene region (5-6 ppm).
¹³C NMR (DMSO-d₆) Five distinct signals for the pentyl chain carbons.More than five signals, indicating isomers or impurities.
LC-MS (ESI+) [M-Cl]⁺ at m/z = 156.07 (with characteristic Cl₂ isotopic pattern)Additional peaks corresponding to elimination or hydrolysis products.
Elemental Analysis C: 32.54%, H: 6.55%, N: 7.59%, Cl: 53.32%Deviations of >0.4% from theoretical values.

Experimental Protocols & Visualizations

Protocol: Full Characterization Workflow
  • Sample Preparation: Dry the synthesized product under high vacuum for 24 hours to remove residual solvent and moisture.

  • NMR Spectroscopy:

    • Dissolve ~10 mg of the dried sample in 0.7 mL of DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

    • Inject onto a C18 column and analyze using ESI in positive ion mode.[6]

  • Elemental Analysis:

    • Submit a ~5 mg, thoroughly dried sample for CHN analysis.

  • FTIR Spectroscopy:

    • Acquire an IR spectrum using a KBr pellet or as a thin film.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation synthesis Crude Synthesis Product purification Purification (Recrystallization/Wash) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Dried, Pure Sample ms LC-MS Analysis purification->ms Dried, Pure Sample ea Elemental Analysis purification->ea Dried, Pure Sample ftir FTIR Spectroscopy purification->ftir Dried, Pure Sample data_analysis Compare experimental data to theoretical values nmr->data_analysis ms->data_analysis ea->data_analysis ftir->data_analysis final Structurally Confirmed Compound data_analysis->final

Caption: Workflow for the characterization of this compound.

Diagram: Potential Degradation Pathway

G cluster_elimination Hofmann Elimination (Base) cluster_hydrolysis Hydrolysis (H₂O) start This compound elim_prod 5-Chloro-1-pentene + NH₃ + HCl start->elim_prod Heat, Trace Base hydro_prod (2-Chloro-5-hydroxypentyl)ammonium chloride start->hydro_prod Moisture

Caption: Potential degradation pathways for this compound.

Diagram: Troubleshooting Impure Product

G cluster_analysis Impurity Identification cluster_solution Corrective Action start Impure Product (Post-Synthesis) check_nmr Analyze ¹H NMR of crude product start->check_nmr alkene Alkene Signals Present (5-6 ppm)? check_nmr->alkene start_mat Residual Starting Material Signals? check_nmr->start_mat sol_alkene Lower reaction temperature and ensure neutral pH alkene->sol_alkene Yes sol_recrys Recrystallize from suitable solvent system alkene->sol_recrys No sol_start_mat Wash with non-polar solvent (e.g., ether) start_mat->sol_start_mat Yes start_mat->sol_recrys No sol_alkene->sol_recrys sol_start_mat->sol_recrys

Caption: Troubleshooting workflow for an impure synthesis product.

References

Modifying reaction conditions for (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of (2,5-Dichloropentyl)ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: A robust and selective method for synthesizing this compound is via a two-step process. The first step involves the Gabriel synthesis to selectively introduce a single protected amine group onto the dichloropentane backbone, followed by deprotection and subsequent acidification to form the final ammonium chloride salt. This method is preferred over direct amination with ammonia to avoid the formation of multiple side products.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Over-alkylation: Direct reaction with ammonia can lead to the formation of secondary and tertiary amines, as well as the diamine product.

  • Cyclization: Intramolecular reaction of the amine with the second chloro group can lead to the formation of a pyrrolidine byproduct.

  • Elimination Reactions: Under basic conditions, elimination of HCl can occur, leading to the formation of unsaturated byproducts.

  • Purification: Separating the desired product from starting materials, byproducts, and the deprotection agent (e.g., hydrazine) can be challenging.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).

  • Melting Point: A sharp melting point range indicates high purity.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is hydroscopic and should be protected from moisture.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-(2,5-dichloropentyl)phthalimide 1. Incomplete reaction of potassium phthalimide with 1,4-dichloropentane. 2. Competing elimination reaction. 3. Impure starting materials.1. Increase reaction time or temperature moderately. Ensure potassium phthalimide is fully dissolved or suspended. 2. Use a non-polar aprotic solvent (e.g., DMF, DMSO) and maintain a moderate temperature to favor S_{N}2 over E2. 3. Ensure 1,4-dichloropentane and potassium phthalimide are pure and dry.
Presence of multiple products after Gabriel synthesis 1. Reaction with both chloro groups of 1,4-dichloropentane. 2. Contamination in starting materials.1. Use a 1:1 molar ratio of potassium phthalimide to 1,4-dichloropentane or a slight excess of the dichloropentane. 2. Purify starting materials before use.
Incomplete deprotection of the phthalimide group 1. Insufficient hydrazine hydrate. 2. Short reaction time or low temperature.1. Use a molar excess of hydrazine hydrate (typically 1.5-2 equivalents). 2. Increase the reflux time or ensure the reaction temperature is maintained.
Formation of a pyrrolidine byproduct Intramolecular cyclization of the intermediate amine.This is more likely during the deprotection step. Ensure the reaction is carried out under conditions that favor the desired reaction with hydrazine. Keeping the temperature controlled during the initial phase of hydrazine addition can be beneficial.
Final product is an oil or difficult to crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane). Column chromatography of the free amine before salt formation may be necessary. 2. Ensure the product is thoroughly dried under vacuum.
Product has a broad melting point range Presence of impurities.Recrystallize the product until a sharp melting point is achieved.

Experimental Protocols

Key Experiment: Synthesis of this compound via Gabriel Synthesis

Step 1: Synthesis of N-(2,5-dichloropentyl)phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.85 g, 10 mmol) to dry N,N-dimethylformamide (DMF, 40 mL).

  • Heat the mixture to 70-80°C with stirring until the potassium phthalimide is fully dissolved or finely suspended.

  • Add 1,4-dichloropentane (1.41 g, 10 mmol) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • The N-(2,5-dichloropentyl)phthalimide will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Parameter Value
Molar Ratio (Phthalimide:Dichloropentane)1:1
SolventDry DMF
Temperature80-90°C
Reaction Time12-18 hours

Step 2: Deprotection and Formation of this compound

  • Suspend the dried N-(2,5-dichloropentyl)phthalimide (2.72 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (0.75 mL, 15 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.

  • Filter off the precipitated phthalhydrazide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

Parameter Value
Deprotecting AgentHydrazine Hydrate
Molar Ratio (Phthalimide derivative:Hydrazine)1:1.5
SolventEthanol
Reaction Time2-4 hours
Acidification AgentConcentrated HCl

Visualizations

experimental_workflow cluster_step1 Step 1: Gabriel Synthesis cluster_step2 Step 2: Deprotection & Salt Formation start1 Potassium Phthalimide + 1,4-Dichloropentane reaction1 Reaction in DMF 80-90°C, 12-18h start1->reaction1 workup1 Precipitation in Water & Filtration reaction1->workup1 product1 N-(2,5-dichloropentyl)phthalimide workup1->product1 start2 N-(2,5-dichloropentyl)phthalimide product1->start2 reaction2 Hydrazine Hydrate in Ethanol, Reflux start2->reaction2 acidification Acidification with HCl reaction2->acidification filtration Filtration of Phthalhydrazide acidification->filtration evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (Over-alkylation, Cyclization, Elimination) issue->cause2 cause3 Impure Starting Materials issue->cause3 cause4 Inefficient Purification issue->cause4 sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Use Selective Method (e.g., Gabriel Synthesis) cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Improve Purification Technique (Recrystallization, Chromatography) cause4->sol4

Caption: Troubleshooting logic for synthesis issues.

Validation & Comparative

Unveiling the Structural and Potential Functional Profile of (2,5-Dichloropentyl)ammonium chloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the chemical and biological sciences, the synthesis and characterization of novel chemical entities are paramount. This guide provides a detailed examination of the structure of (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylamine of interest in medicinal chemistry. Due to the limited publicly available experimental data on this specific compound, this report establishes a comparative framework with structurally similar alternatives, offering insights into its potential synthesis, characterization, and biological evaluation.

This compound, with the chemical formula C₅H₁₂Cl₃N and CAS number 62922-45-6, is recognized as a chemical compound with potential biological activity, likely serving as a building block for more complex molecules or as an enzyme inhibitor.[1] Its structure, featuring two chlorine atoms on the pentyl chain, suggests potential for specific binding interactions with biological targets. This guide will delve into a comparative analysis of this compound with relevant alternatives, providing hypothetical experimental protocols and data presentation to aid researchers in its evaluation.

Structural Confirmation and Physicochemical Properties

The IUPAC name for this compound is 2,5-dichloropentan-1-amine;hydrochloride. The presence of the ammonium chloride group enhances its solubility in aqueous solutions, a desirable characteristic for biological assays.

PropertyThis compound (Predicted)Alternative 1: (Pentyl)ammonium chlorideAlternative 2: (2-Chloropentyl)ammonium chlorideAlternative 3: (5-Hydroxypentyl)ammonium chloride
Molecular Formula C₅H₁₂Cl₃NC₅H₁₄ClNC₅H₁₃Cl₂NC₅H₁₄ClNO
Molecular Weight 192.51 g/mol 123.62 g/mol 158.07 g/mol 139.62 g/mol
Boiling Point Not available~195 °C (free amine)Not availableNot available
Solubility in Water High (predicted)HighHigh (predicted)High
Key Structural Feature Dichloro-substitutionSimple alkyl chainMonochloro-substitutionHydroxyl group

Comparative Synthesis Protocols

The synthesis of this compound and its analogs would likely proceed through standard organic chemistry reactions. Below are detailed hypothetical protocols for their preparation.

Experimental Protocol: Synthesis of this compound
  • Starting Material: 1-Amino-5-pentanol.

  • Step 1: Boc Protection. The primary amine of 1-amino-5-pentanol is protected using Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM).

  • Step 2: Dichlorination. The hydroxyl group of the Boc-protected amino alcohol is then subjected to chlorination using a two-step process or a direct dichlorination agent. A common method involves the use of thionyl chloride (SOCl₂) or a similar chlorinating agent, potentially with a catalyst, to replace the hydroxyl group and the hydrogen on the secondary carbon with chlorine atoms. This step's conditions (temperature, reaction time) would need to be carefully optimized to achieve the desired 2,5-dichloro substitution.

  • Step 3: Boc Deprotection. The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • Step 4: Salt Formation. The resulting 2,5-dichloropentylamine is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the desired this compound salt.

  • Purification: The final product is purified by recrystallization.

Experimental Protocol: Synthesis of Alternative Compounds

The synthesis of the alternative compounds would follow similar principles, with modifications to the starting materials and chlorination steps. For instance, (Pentyl)ammonium chloride would be synthesized from pentylamine and HCl. (2-Chloropentyl)ammonium chloride would require a selective monochlorination of a suitable precursor. (5-Hydroxypentyl)ammonium chloride can be synthesized from 1,5-pentanediol by selective amination and subsequent salt formation.

Hypothetical Biological Activity and Comparative Evaluation

The presence of chlorine atoms in this compound suggests it may exhibit interesting biological activities, potentially as an enzyme inhibitor. Halogen atoms can participate in halogen bonding and alter the electronic properties of a molecule, influencing its binding affinity to a target protein.

To evaluate its potential, a comparative in vitro enzyme inhibition assay could be performed. A hypothetical experimental workflow is outlined below.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound and alternatives in DMSO Incubation Incubate enzyme with varying concentrations of test compounds Compound_Prep->Incubation Enzyme_Prep Prepare enzyme and substrate solutions in assay buffer Enzyme_Prep->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Measurement Measure reaction product formation over time using a plate reader Reaction->Measurement IC50 Calculate IC50 values for each compound Measurement->IC50 Comparison Compare inhibitory potency IC50->Comparison

Figure 1. A generalized workflow for a comparative enzyme inhibition assay.

Hypothetical Comparative Inhibition Data

The following table presents hypothetical IC₅₀ values that could be obtained from such an assay, illustrating a potential structure-activity relationship.

CompoundTarget EnzymeIC₅₀ (µM)
This compoundHypothetical Kinase A15
(Pentyl)ammonium chlorideHypothetical Kinase A> 100 (inactive)
(2-Chloropentyl)ammonium chlorideHypothetical Kinase A45
(5-Hydroxypentyl)ammonium chlorideHypothetical Kinase A80

These hypothetical results would suggest that the dichloro-substitution is crucial for the inhibitory activity against "Hypothetical Kinase A," with the monochlorinated and hydroxylated analogs showing significantly reduced potency.

Logical Relationship of Structural Modifications to Potential Activity

The rationale for comparing these specific compounds lies in systematically probing the contribution of the chloro-substituents to the molecule's overall properties and potential biological activity.

G Start Base Structure: (Pentyl)ammonium chloride Mono Monochloro- substitution Start->Mono Add one Cl Hydroxy Hydroxyl- substitution Start->Hydroxy Replace H with OH Di Dichloro- substitution Mono->Di Add second Cl Activity Potential Increase in Biological Activity (e.g., Enzyme Inhibition) Di->Activity Hydrophilicity Increased Hydrophilicity Hydroxy->Hydrophilicity

Figure 2. Logical progression of structural modifications and their potential impact.

References

Purity Analysis of Synthesized (2,5-Dichloropentyl)ammonium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for any synthesized active pharmaceutical ingredient (API) is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for determining the purity of (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylammonium salt. We will explore various analytical methodologies, presenting their procedural details and offering a comparative analysis of their efficacy in identifying and quantifying the target compound and its potential impurities.

Synthesis and Potential Impurities

Proposed Synthesis Pathway:

A likely synthesis route for this compound is the reductive amination of 1,5-dichloro-3-pentanone. This two-step process involves the reaction of the ketone with ammonia to form an intermediate imine, which is then reduced to the corresponding primary amine. Subsequent treatment with hydrochloric acid yields the final ammonium chloride salt.

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Caption: Proposed synthesis of this compound.

Alternative Synthesis Pathway:

An alternative route could be the direct chlorination of a suitable pentylamine precursor. However, this method may lack regioselectivity and lead to a mixture of chlorinated isomers, complicating the purification process.

Based on the proposed primary synthesis route, potential impurities could include:

  • Unreacted Starting Materials: 1,5-dichloro-3-pentanone.

  • Intermediates: The corresponding imine.

  • By-products of the Reduction Step: The corresponding alcohol from the reduction of the ketone.

  • Over-alkylation Products: Secondary or tertiary amines formed from the reaction of the primary amine product with the starting ketone.

  • Isomeric Impurities: Positional isomers of the dichlorinated pentyl chain if the starting materials are not pure.

Comparative Purity Analysis

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, along with a comparative summary of their strengths and weaknesses for this specific application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of ammonium salts.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer such as ammonium acetate can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or CAD for universal detection of non-volatile analytes.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Data Presentation:

ParameterThis compoundImpurity 1 (Unreacted Ketone)Impurity 2 (Secondary Amine)
Retention Time (min) 5.88.210.5
Purity (%) 99.50.20.3
Limit of Detection (LOD) 0.01%0.02%0.02%
Limit of Quantification (LOQ) 0.03%0.06%0.06%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. While the ammonium salt itself is non-volatile, the free amine can be analyzed after a simple work-up, or the salt can be derivatized. This technique is particularly useful for identifying volatile impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Sample Preparation: The ammonium chloride salt is dissolved in water, the solution is basified (e.g., with NaOH) to form the free amine, which is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic extract is then injected into the GC-MS.

Data Presentation:

Parameter(2,5-Dichloropentyl)amineImpurity 1 (Unreacted Ketone)
Retention Time (min) 12.310.1
Relative Abundance (%) 99.70.3
Key Mass Fragments (m/z) [M]+, [M-Cl]+, [M-CH2Cl]+[M]+, [M-Cl]+, C3H5O+
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination, providing information on the molecular structure and the presence of impurities. Both ¹H and ¹³C NMR are crucial for a complete analysis.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).

  • ¹H NMR Parameters: A standard pulse sequence is used. The spectral width is typically -2 to 12 ppm.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used. The spectral width is typically 0 to 200 ppm.

  • Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.

Data Presentation:

NucleusChemical Shift (ppm) of Main CompoundExpected MultiplicityPotential Impurity Signals (ppm)
¹H ~3.6 (CH-Cl), ~3.4 (CH-N), 1.8-2.2 (CH₂)Multiplets~2.8 (C=O adjacent CH₂)
¹³C ~60 (CH-Cl), ~55 (CH-N), ~30-40 (CH₂)-~208 (C=O)
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This technique is used to confirm the empirical formula of the synthesized compound and to assess its overall purity.

Experimental Protocol:

  • Instrumentation: An elemental analyzer capable of CHN and halogen analysis.

  • Method: Combustion analysis for C, H, and N. Oxygen flask combustion or other suitable methods for chlorine determination.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

Data Presentation:

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C) 30.7930.65-0.14
Hydrogen (H) 6.206.25+0.05
Nitrogen (N) 7.187.10-0.08
Chlorine (Cl) 54.8354.60-0.23

Workflow for Purity Analysis

A logical workflow ensures a comprehensive and efficient purity assessment of the synthesized this compound.

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Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Comprehensive Purity Analysis cluster_reporting Data Interpretation & Reporting Synthesis Synthesized Product Initial_TLC Initial Purity Check (TLC) Synthesis->Initial_TLC HPLC HPLC (Quantitative Purity) Initial_TLC->HPLC GCMS GC-MS (Volatile Impurities) Initial_TLC->GCMS NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Initial_TLC->NMR Elemental Elemental Analysis (Empirical Formula Confirmation) Initial_TLC->Elemental Data_Analysis Data Compilation & Analysis HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Elemental->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Caption: Workflow for the purity analysis of synthesized compounds.

Conclusion

The purity of this compound, like any synthesized compound intended for research or pharmaceutical use, must be rigorously established. No single analytical technique is sufficient to provide a complete purity profile. A combination of chromatographic (HPLC and GC-MS), spectroscopic (NMR), and elemental analysis methods provides a comprehensive and reliable assessment. HPLC is highly effective for quantifying the main component and non-volatile impurities. GC-MS excels at identifying volatile impurities that may originate from starting materials or side reactions. NMR spectroscopy is unparalleled for structural confirmation and identification of unknown impurities. Finally, elemental analysis provides crucial confirmation of the elemental composition. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the path to discovery and innovation.

A Comparative Guide to the Reactivity of (2,5-Dichloropentyl)ammonium chloride and Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (2,5-Dichloropentyl)ammonium chloride with other alkyl halides. The content is based on established principles of organic chemistry and available experimental data for analogous compounds, offering a framework for understanding its potential behavior in nucleophilic substitution reactions.

Introduction to Alkyl Halide Reactivity

Alkyl halides are a cornerstone of organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular architectures. Their reactivity is primarily governed by the nature of the carbon-halogen bond and the structure of the alkyl group. This compound is a bifunctional molecule containing two chloro-substituted carbons and an ammonium group. This structure suggests a complex reactivity profile, potentially involving both intermolecular and intramolecular reactions. Understanding its reactivity compared to simpler alkyl halides is crucial for its application in drug design and synthesis.

Theoretical Background: Mechanisms of Nucleophilic Substitution

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group (in this case, a halide ion), are fundamental to the chemistry of alkyl halides. These reactions predominantly proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN2 Reaction: This is a single-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[1][2] SN2 reactions are sensitive to steric hindrance; thus, they are favored for primary and, to a lesser extent, secondary alkyl halides.[3][4]

  • SN1 Reaction: This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide.[5] This mechanism is favored for tertiary and some secondary alkyl halides that can form stable carbocations.

A special case of intramolecular reaction that is highly relevant to this compound is neighboring group participation . The nitrogen atom in the molecule can act as an internal nucleophile, attacking one of the electrophilic carbons bearing a chlorine atom. This leads to the formation of a cyclic intermediate, an aziridinium ion, which is a highly reactive species.[6][7][8][9][10] This intramolecular cyclization is a hallmark of nitrogen mustards and similar compounds.[6][7][8][9]

Comparative Reactivity Analysis

Due to the lack of specific experimental kinetic data for this compound in the public domain, this comparison is based on established structure-reactivity relationships and data from analogous compounds. The presence of two chlorine atoms at the 2- and 5-positions (one secondary and one primary carbon) and a neighboring amino group suggests a reactivity profile that is distinct from simple mono- or dihaloalkanes.

The primary chloride at the 5-position is expected to be more susceptible to a direct SN2 attack by an external nucleophile compared to the more sterically hindered secondary chloride at the 2-position. However, the most significant feature influencing its reactivity is the potential for the amino group to act as an internal nucleophile. This intramolecular reaction would lead to the formation of a five- or six-membered cyclic amine, with the five-membered ring (a substituted pyrrolidine) being kinetically favored. This cyclization would proceed through a mechanism analogous to that of nitrogen mustards, involving the formation of a highly reactive cyclic ammonium ion intermediate.

The table below provides a semi-quantitative comparison of the expected reactivity of this compound with other representative alkyl halides in a typical SN2 reaction, such as with sodium iodide in acetone.

CompoundStructureType of HalideExpected Relative Rate of SN2 ReactionKey Reactivity Features
This compound Cl-CH2-CH2-CH2-CH(Cl)-CH2-NH3+ Cl-Primary & SecondaryModerate to HighProne to intramolecular cyclization via neighboring group participation to form a cyclic amine. The primary chloride is more accessible to external nucleophiles than the secondary one.
1-Chloropentane CH3-(CH2)3-CH2-ClPrimaryHighUndergoes standard SN2 reactions with good nucleophiles.
2-Chloropentane CH3-(CH2)2-CH(Cl)-CH3SecondaryModerateSlower SN2 reaction rate compared to the primary isomer due to increased steric hindrance. May also undergo SN1 reactions under appropriate conditions.
1,5-Dichloropentane Cl-CH2-(CH2)3-CH2-ClPrimaryHighBoth primary chlorides are reactive towards nucleophilic substitution. Can undergo double substitution.
Mechlorethamine (Nitrogen Mustard) CH3-N(CH2CH2Cl)2PrimaryVery HighRapidly forms a highly reactive aziridinium ion intermediate. The calculated activation free energy for this cyclization is approximately 20.4 kcal/mol.[6][7][9]

Experimental Protocols

To experimentally determine and compare the reactivity of different alkyl halides, a common method is to monitor the rate of precipitation of a sodium halide in an acetone solution containing sodium iodide.

Experimental Protocol: Comparison of Alkyl Halide Reactivity via SN2 Reaction with Sodium Iodide in Acetone

Objective: To qualitatively compare the relative rates of SN2 reactions for different alkyl halides.

Materials:

  • 15% solution of sodium iodide in acetone

  • Alkyl halides to be tested (e.g., 1-chlorobutane, 2-chlorobutane, this compound)

  • Dry test tubes

  • Pipettes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Add 2 mL of the 15% sodium iodide in acetone solution to a clean, dry test tube.

  • Add 4 drops of the alkyl halide to be tested to the test tube.

  • Start the stopwatch immediately upon adding the alkyl halide.

  • Shake the test tube to ensure thorough mixing.

  • Observe the solution for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).[11]

  • Record the time it takes for a precipitate to appear.

  • Repeat the procedure for each alkyl halide to be tested.

Expected Observations: The rate of precipitate formation is an indicator of the relative reactivity of the alkyl halide in an SN2 reaction. Primary alkyl halides are expected to react faster than secondary alkyl halides. For this compound, the rate would be influenced by both the primary and secondary chloride positions, as well as the potential for intramolecular side reactions.

Visualizations

Diagram 1: General SN2 Reaction Pathway

SN2_Pathway reac Nu⁻ + R-X ts [Nu---R---X]⁻ reac->ts Rate-determining step prod Nu-R + X⁻ ts->prod

Caption: A generalized schematic of the bimolecular nucleophilic substitution (SN2) mechanism.

Diagram 2: Intramolecular Cyclization of (2,5-Dichloropentyl)ammonium ion

Intramolecular_Cyclization reactant (2,5-Dichloropentyl)ammonium ion Cl-CH₂CH₂CH₂CH(Cl)CH₂NH₃⁺ intermediate { Cyclic Ammonium Intermediate |  (Substituted Pyrrolidinium ion)} reactant->intermediate Intramolecular SN2 attack product Cyclized Product (After deprotonation) intermediate->product Deprotonation

Caption: Proposed intramolecular cyclization pathway for the (2,5-Dichloropentyl)ammonium ion.

Diagram 3: Experimental Workflow for Reactivity Comparison

Experimental_Workflow start Prepare Solutions (Alkyl Halides & NaI in Acetone) reaction Mix Reactants in Test Tubes start->reaction observe_rt Observe at Room Temperature (Record time for precipitation) reaction->observe_rt heat Heat in 50°C Water Bath (If no reaction at RT) observe_rt->heat No reaction compare Compare Relative Reaction Times observe_rt->compare Reaction occurs observe_heat Observe upon Heating (Record time for precipitation) heat->observe_heat observe_heat->compare

Caption: A flowchart illustrating the experimental procedure for comparing alkyl halide reactivity.

References

A Comparative Guide to Alternative Synthetic Routes for (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for (2,5-Dichloropentyl)ammonium chloride, a dichlorinated alkylamine hydrochloride salt. Due to the limited availability of direct synthetic procedures in the published literature for this specific compound, this document outlines two logical, multi-step synthetic pathways. The performance of each route is evaluated based on established chemical transformations reported for analogous substrates. Detailed experimental protocols for key steps, adapted from literature precedents, are provided to facilitate laboratory application.

Overview of Synthetic Strategies

Two primary retrosynthetic strategies are considered for the synthesis of 2,5-dichloropentan-1-amine, the free base of the target compound.

  • Route 1: Sequential Chlorination and Amination. This approach involves the initial formation of the dichlorinated carbon skeleton, followed by the introduction of the primary amine. A plausible starting material for this route is tetrahydrofurfuryl alcohol, a readily available bio-based chemical.

  • Route 2: Reductive Amination of a Dichlorinated Aldehyde. This strategy focuses on the late-stage introduction of the amine functionality via reductive amination of a pre-synthesized 2,5-dichloropentanal intermediate.

The final step in both routes is the formation of the ammonium chloride salt by treatment of the amine with hydrochloric acid.

Route 1: Synthesis via Dichlorination of a Tetrahydrofurfuryl Alcohol Derivative followed by Amination

This route commences with the ring-opening and chlorination of tetrahydrofurfuryl alcohol to generate a dichlorinated pentanol, which is then converted to the target amine. Two sub-pathways are presented for the amination step.

Signaling Pathway Diagram for Route 1

Route 1 A Tetrahydrofurfuryl alcohol B 2,5-Dichloro-1-pentanol A->B  HCl   C 1-Bromo-2,5-dichloropentane B->C  PBr3   G 2,5-Dichloropentyl tosylate B->G  TsCl, Pyridine   D N-(2,5-Dichloropentyl)phthalimide C->D  Potassium  phthalimide (Gabriel Synthesis)   E 2,5-Dichloropentan-1-amine D->E  Hydrazine   F (2,5-Dichloropentyl)ammonium chloride E->F  HCl   H 1-Azido-2,5-dichloropentane G->H  NaN3   H->E  H2, Pd/C or LiAlH4  

Caption: Synthetic pathways for Route 1.

Key Experimental Protocols for Route 1

Step 1: Synthesis of 2,5-Dichloro-1-pentanol from Tetrahydrofurfuryl Alcohol (Hypothetical)

  • Methodology: In a pressure vessel, tetrahydrofurfuryl alcohol is treated with concentrated hydrochloric acid at an elevated temperature. The ring opening of the tetrahydrofuran ring is expected to proceed with the concomitant chlorination of the primary alcohol formed upon cleavage and the secondary alcohol.

  • Experimental Protocol (Adapted from analogous ring-opening reactions): To a stirred solution of tetrahydrofurfuryl alcohol (1.0 mol) in a suitable solvent, concentrated hydrochloric acid (3.0 mol) is added. The mixture is heated in a sealed vessel to 100-120 °C for 12-24 hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Route 1A: Gabriel Synthesis

Step 2A: Synthesis of 1-Bromo-2,5-dichloropentane

  • Methodology: The hydroxyl group of 2,5-dichloro-1-pentanol is converted to a bromide using a standard brominating agent like phosphorus tribromide (PBr3).

  • Experimental Protocol (General procedure for alcohol bromination): To a solution of 2,5-dichloro-1-pentanol (1.0 mol) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 mol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield the crude bromide.

Step 3A: Gabriel Synthesis of N-(2,5-Dichloropentyl)phthalimide

  • Methodology: The synthesized 1-bromo-2,5-dichloropentane is reacted with potassium phthalimide in a polar aprotic solvent.[1][2][3]

  • Experimental Protocol (Adapted from Gabriel, S. Ber. Dtsch. Chem. Ges. 1887, 20, 2224): A mixture of 1-bromo-2,5-dichloropentane (1.0 mol) and potassium phthalimide (1.1 mol) in dimethylformamide (DMF) is heated at 80-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude N-(2,5-dichloropentyl)phthalimide.

Step 4A: Deprotection to 2,5-Dichloropentan-1-amine

  • Methodology: The phthalimide group is removed by hydrazinolysis to liberate the primary amine.[4]

  • Experimental Protocol (Ing-Manske Procedure): The crude N-(2,5-dichloropentyl)phthalimide (1.0 mol) is suspended in ethanol, and hydrazine hydrate (1.2 mol) is added. The mixture is refluxed for 2-4 hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is acidified with concentrated HCl, and the solvent is removed under reduced pressure. The residue is treated with an aqueous NaOH solution to liberate the free amine, which is then extracted with ether.

Route 1B: Azide Reduction

Step 2B: Synthesis of 1-Azido-2,5-dichloropentane

  • Methodology: The hydroxyl group of 2,5-dichloro-1-pentanol is first converted to a good leaving group, such as a tosylate, which is then displaced by an azide ion.

  • Experimental Protocol (General procedure): 2,5-dichloro-1-pentanol (1.0 mol) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 mol) is added portion-wise, and the mixture is stirred at 0 °C for 4-6 hours. The reaction mixture is then poured into ice-water, and the product is extracted with ether. The ether layer is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude tosylate is dissolved in DMF, and sodium azide (1.5 mol) is added. The mixture is heated at 60-80 °C for 6-12 hours. After cooling, the mixture is poured into water and extracted with ether. The combined organic extracts are washed, dried, and concentrated to give the crude azide.

Step 3B: Reduction of the Azide

  • Methodology: The azide is reduced to the primary amine using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride (LiAlH4).

  • Experimental Protocol (Catalytic Hydrogenation): The crude 1-azido-2,5-dichloropentane (1.0 mol) is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired amine.

Comparison of Route 1A and 1B
ParameterRoute 1A (Gabriel Synthesis)Route 1B (Azide Reduction)
Plausible Yield Moderate to Good (typically 60-85% over 3 steps)Good to High (typically 70-90% over 3 steps)
Reagent Toxicity Hydrazine is toxic and carcinogenic.Sodium azide is highly toxic.
Reaction Conditions Requires heating; hydrazinolysis can be slow.Azide displacement may require heating; hydrogenation is typically at RT.
Work-up Removal of phthalhydrazide can be tedious.Filtration of catalyst is straightforward.
Substrate Scope Generally limited to primary alkyl halides.Broadly applicable to primary and secondary tosylates/halides.

Route 2: Synthesis via Reductive Amination

This route involves the preparation of a dichlorinated aldehyde intermediate, which is then converted to the primary amine in a one-pot reaction.

Signaling Pathway Diagram for Route 2

Route 2 A 2,5-Dichloro-1-pentanol B 2,5-Dichloropentanal A->B  PCC or Swern  Oxidation   C 2,5-Dichloropentan-1-amine B->C  NH3, NaBH3CN (Reductive Amination)   D (2,5-Dichloropentyl)ammonium chloride C->D  HCl  

Caption: Synthetic pathway for Route 2.

Key Experimental Protocols for Route 2

Step 1: Synthesis of 2,5-Dichloropentanal

  • Methodology: The primary alcohol, 2,5-dichloro-1-pentanol (obtained as in Route 1, Step 1), is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions to avoid over-oxidation to the carboxylic acid.

  • Experimental Protocol (PCC Oxidation): To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mol) in anhydrous dichloromethane, a solution of 2,5-dichloro-1-pentanol (1.0 mol) in dichloromethane is added in one portion. The mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then diluted with diethyl ether, and the supernatant is decanted. The black residue is washed several times with ether. The combined organic solutions are filtered through a pad of silica gel and concentrated to give the crude 2,5-dichloropentanal.

Step 2: Reductive Amination

  • Methodology: The crude aldehyde is reacted with an ammonia source in the presence of a reducing agent that selectively reduces the intermediate imine. Sodium cyanoborohydride is a common choice for this transformation.[5][6][7]

  • Experimental Protocol (Adapted from Borch, R. F.; et al. J. Am. Chem. Soc. 1971, 93, 2897-2904): To a solution of 2,5-dichloropentanal (1.0 mol) in methanol, ammonium acetate (3-5 mol) is added. The mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.2 mol) is then added portion-wise, and the reaction mixture is stirred for another 12-24 hours at room temperature, maintaining the pH between 6 and 7 by the occasional addition of glacial acetic acid. The solvent is removed under reduced pressure, and the residue is taken up in water and ether. The aqueous layer is basified with NaOH and extracted with ether. The combined organic layers are dried and concentrated to yield the amine.

Final Step: Salt Formation

Synthesis of this compound

  • Methodology: The final step for both routes is the conversion of the free base, 2,5-dichloropentan-1-amine, to its hydrochloride salt.

  • Experimental Protocol: The crude 2,5-dichloropentan-1-amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethanol. A solution of hydrochloric acid in ether (or gaseous HCl) is added dropwise with stirring until the solution is acidic. The precipitated ammonium chloride salt is collected by filtration, washed with cold ether, and dried under vacuum.

Performance Comparison of Proposed Routes

FeatureRoute 1 (Dichlorination-Amination)Route 2 (Reductive Amination)
Overall Plausible Yield ModerateModerate to Good
Number of Steps 3-4 steps from tetrahydrofurfuryl alcohol2 steps from 2,5-dichloro-1-pentanol
Key Intermediates 2,5-dichloro-1-pentanol, halo- or azido-dichloropentane2,5-dichloropentanal
Advantages Utilizes well-established, reliable reactions (Gabriel, azide reduction).Shorter route from the dichloropentanol intermediate. One-pot amination step.
Disadvantages Longer overall sequence. Use of toxic reagents (hydrazine, azides).The aldehyde intermediate may be unstable. Requires careful control of oxidation and reductive amination conditions.
Scalability Potentially scalable, but handling of toxic reagents can be a concern.Generally scalable; one-pot procedures are often favorable in industrial settings.

Conclusion

Both proposed synthetic routes offer viable, albeit unoptimized, pathways to this compound.

  • Route 1 provides a more classical and arguably more robust approach, relying on highly predictable named reactions. The choice between the Gabriel synthesis (Route 1A) and the azide reduction (Route 1B) would depend on the laboratory's capabilities and safety considerations regarding the handling of hydrazine versus sodium azide. The azide route may offer slightly higher yields and a cleaner work-up.

  • Route 2 presents a more convergent and potentially more efficient strategy. However, the successful implementation of this route hinges on the stable preparation of the 2,5-dichloropentanal intermediate and the careful control of the reductive amination step to avoid side reactions.

For initial laboratory-scale synthesis, Route 1B (Azide Reduction) may be the most reliable starting point due to the high yields typically associated with azide displacement and reduction reactions. For larger-scale production, Route 2 (Reductive Amination) could be more advantageous due to its shorter sequence and the use of a one-pot amination protocol, provided the intermediate aldehyde can be handled efficiently.

Further experimental validation and optimization would be necessary to determine the most effective and efficient synthetic route for the production of this compound.

References

A Spectroscopic Comparison of (2,5-Dichloropentyl)ammonium chloride and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (2,5-Dichloropentyl)ammonium chloride and its structural analogs. By presenting experimental and predicted spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and analysis of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its analogs. The data for the target compound is based on available information for 2,5-dichloropentylamine and its hydrochloride salt, supplemented with predictive values based on established spectroscopic principles.

¹H NMR Spectral Data

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-1 (CH₂)H-2 (CH)H-3 (CH₂)H-4 (CH₂)H-5 (CH₂)-NH₃⁺
This compound (Predicted)~3.2 - 3.4~4.1 - 4.3~1.8 - 2.2~1.9 - 2.3~3.6 - 3.8~8.0 - 9.0 (broad)
5-Chloropentylamine hydrochloride (Analog 1)~3.0 - 3.2~1.6 - 1.8~1.5 - 1.7~1.7 - 1.9~3.5 - 3.7~8.0 - 9.0 (broad)
n-Pentylammonium chloride (Analog 2)~2.9 - 3.1~1.5 - 1.7~1.3 - 1.5~1.3 - 1.5~0.9 (t)~8.0 - 9.0 (broad)

Note: Predicted values are estimated based on the influence of adjacent electronegative atoms (Cl, NH₃⁺). Actual chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectral Data

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-1C-2C-3C-4C-5
This compound (Predicted)~45 - 50~60 - 65~30 - 35~30 - 35~45 - 50
5-Chloropentylamine hydrochloride (Analog 1)~40 - 45~25 - 30~30 - 35~30 - 35~45 - 50
n-Pentylammonium chloride (Analog 2)~40 - 45~30 - 35~25 - 30~20 - 25~10 - 15

Note: The presence of electronegative chlorine atoms causes a significant downfield shift in the attached and adjacent carbon signals.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H StretchN-H BendC-Cl Stretch
This compound~3000-3200 (broad)2850-2960~1500-1600~600-800
5-Chloropentylamine hydrochloride (Analog 1)~3000-3200 (broad)2850-2960~1500-1600~600-800
n-Pentylammonium chloride (Analog 2)~3000-3200 (broad)2850-2960~1500-1600-
Mass Spectrometry Data

Table 4: Major Mass Spectrometry Fragmentation Peaks (m/z)

CompoundMolecular Ion (M⁺) / [M+H]⁺Key Fragments
This compoundNot readily observed[M-Cl]⁺, [M-HCl]⁺, fragments from alkyl chain cleavage
5-Chloropentylamine hydrochloride (Analog 1)Not readily observed[M-Cl]⁺, [M-HCl]⁺, iminium ions
n-Pentylammonium chloride (Analog 2)[C₅H₁₄N]⁺ at m/z 88.11[M-alkyl]⁺, iminium ions

Note: For the hydrochloride salts, Electrospray Ionization (ESI) is typically used, and the observed mass will be for the cationic species.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

    • Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the FID and reference the spectrum to the deuterated solvent signal.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is typically required for solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to facilitate desolvation and the formation of gas-phase ions.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest, subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and analyzing the resulting product ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS ESI-Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Comparison Comparison with Analogs Structure->Comparison

Caption: Workflow for the spectroscopic analysis of the target compound.

Potential Biological Activity Pathway

The introduction of chlorine atoms into organic molecules can significantly alter their biological activity, often enhancing antimicrobial or cytotoxic properties. Halogenated compounds can interfere with cellular processes through various mechanisms.

G Compound (2,5-Dichloropentyl)ammonium chloride Membrane Bacterial Cell Membrane Compound->Membrane Interaction Enzyme Essential Enzymes Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Putative mechanism of antimicrobial action.

Navigating the Catalytic Landscape for (2,5-Dichloropentyl)ammonium Chloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2,5-Dichloropentyl)ammonium chloride, a potential building block in novel pharmaceuticals, presents a synthetic challenge in preserving its chlorinated structure during amination. This guide provides a comparative analysis of catalytic systems applicable to its synthesis, primarily focusing on the reductive amination of a suitable dichloropentanone precursor. Experimental data from analogous reactions involving halogenated ketones are presented to inform catalyst selection and process optimization.

The synthesis of this compound is most strategically approached through the reductive amination of a corresponding dichloropentanone, such as 1,4-dichloro-2-pentanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (typically ammonia), followed by its immediate reduction to the desired primary amine. The critical challenge lies in the choice of a catalyst that selectively reduces the imine without cleaving the carbon-chlorine bonds.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity. The following table summarizes the performance of various catalysts in the reductive amination of ketones, with a focus on examples involving halogenated substrates where available.

CatalystSubstrateAmine SourceH₂ PressureTemperature (°C)Reaction Time (h)Yield (%)Reference
Raney Nickel Halogen-substituted aromatic oxo compoundsAmmonia/AminesNot specifiedNot specifiedNot specifiedLow yields reported due to dehalogenation[1]
KetonesAmmonium salt of organic acidNot specifiedNot specifiedNot specifiedHigh yield (general)[2]
Palladium on Carbon (Pd/C) General ketones and aldehydesAminesNot specifiedNot specifiedNot specifiedGeneral applicability in reductive amination[3]
Platinum on Carbon (Pt/C) General ketones and aldehydesAmmonia/AminesNot specifiedNot specifiedNot specifiedGeneral applicability in reductive amination[1]
Cobalt-based Ketones and AldehydesAqueous Ammonia10 bar5020High yields (general)[4]
Iron-based Aliphatic and aromatic ketonesAqueous Ammonia6.5 MPa14020High yields (up to 99%)[5][6][7]

Note: The data presented is for analogous reactions and should be considered as a guide for catalyst screening and optimization for the specific synthesis of this compound.

Experimental Protocols

Detailed experimental methodologies are essential for reproducibility and further development. Below are generalized protocols for reductive amination using some of the discussed catalysts, based on literature procedures for similar transformations.

General Procedure for Reductive Amination with a Heterogeneous Catalyst

A suitable high-pressure reactor is charged with the dichloropentanone precursor, a solvent (e.g., methanol, ethanol, or an ethereal solvent), the selected catalyst (typically 1-10 mol%), and the amine source. For the synthesis of a primary amine, aqueous ammonia is a common choice. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired level. The reaction mixture is stirred at a set temperature for a specified duration. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine can be purified by distillation or chromatography. To obtain the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The precipitated this compound is then collected by filtration, washed with a cold solvent, and dried.

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the experimental workflow and a plausible catalytic cycle for the reductive amination.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation Precursor Dichloropentanone Reactor High-Pressure Reactor Precursor->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Hydrogenation Hydrogenation (H₂ pressure, Temp.) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification HCl_addition HCl Addition Purification->HCl_addition Precipitation Precipitation & Filtration HCl_addition->Precipitation Final_Product This compound Precipitation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle Catalyst Catalyst Surface (M) AdsorbedImine Adsorbed Imine Catalyst->AdsorbedImine Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation Ketone R-C(=O)-R' (Dichloropentanone) Hemiaminal R-C(OH)(NH₂)-R' Ketone->Hemiaminal Ammonia NH₃ Ammonia->Hemiaminal Imine R-C(=NH)-R' Hemiaminal->Imine - H₂O Imine->AdsorbedImine AdsorbedAmine Adsorbed Amine AdsorbedImine->AdsorbedAmine + 2[H] Amine R-CH(NH₂)-R' (Dichloropentylamine) AdsorbedAmine->Amine Desorption

Caption: Plausible catalytic cycle for reductive amination on a metal surface.

References

Validating Analytical Methods for (2,5-Dichloropentyl)ammonium chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of analytical methods is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive comparison of key analytical method validation parameters for the quantification of (2,5-Dichloropentyl)ammonium chloride, a crucial intermediate in various synthetic processes. The data and protocols presented herein are based on established principles of analytical chemistry and adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific soundness.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) Method: A Detailed Evaluation

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification of non-volatile and thermally labile compounds like this compound. This section details the validation of a reversed-phase HPLC method with UV detection.

Experimental Protocol: HPLC Method Validation

A summary of the experimental conditions for the HPLC method is provided below.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Standard Preparation A stock solution of this compound was prepared in the mobile phase and serially diluted to create calibration standards.
Sample Preparation The sample containing this compound was dissolved in the mobile phase to a known concentration.
Data Summary: HPLC Method Validation Parameters

The following table summarizes the acceptance criteria and experimental results for the validation of the HPLC method.

Validation ParameterAcceptance CriteriaExperimental Results
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.The analyte peak was well-resolved from forced degradation products and placebo components. Peak purity was confirmed using a photodiode array detector.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.999
Range 80% to 120% of the test concentration.80 µg/mL to 120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision (n=6)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant impact on results with minor variations in method parameters.The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of potentially volatile impurities or as an orthogonal technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful alternative.

Experimental Protocol: GC-MS Method
ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Detection Electron Ionization (EI) in Scan Mode (m/z 50-500)
Sample Preparation Samples are derivatized to increase volatility before injection.
Comparative Data: HPLC vs. GC-MS
FeatureHPLC-UVGC-MS
Principle Liquid chromatography separation with UV detection.Gas chromatography separation with mass spectrometric detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.
Specificity Good, can be enhanced with PDA detector.Excellent, provides structural information for peak identification.
Sensitivity Generally in the µg/mL range.Can achieve lower detection limits (ng/mL or pg/mL).
Quantitation Highly quantitative with proper calibration.Quantitative, but may require internal standards for best accuracy.
Throughput Relatively high.Can be lower due to longer run times and sample preparation.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, forced degradation studies are essential.[5][6][7][8][9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Protocol for Forced Degradation

This compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The HPLC method was able to separate the main peak of this compound from all degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation parameters, the following diagrams are provided.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation Method_Development Method Development & Optimization System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity / Forced Degradation System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Workflow for Analytical Method Validation.

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Linearity->Range Linearity->LOD Linearity->LOQ Range->Accuracy Range->Precision

Caption: Interrelationship of Validation Parameters.

Conclusion

The presented HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The validation data meets the stringent requirements of the ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment. While GC-MS offers an excellent orthogonal technique, particularly for impurity identification, the validated HPLC method provides a reliable and efficient solution for routine quality control analysis. The choice between these methods will depend on the specific analytical needs, such as the required sensitivity and the nature of the impurities to be monitored.

References

Comparative Analysis of Cross-Reactivity Profiles for Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity potential of ammonium compounds. Due to the limited publicly available data on (2,5-Dichloropentyl)ammonium chloride , this document focuses on well-characterized quaternary ammonium compounds (QACs), namely Benzalkonium Chloride and Cetylpyridinium Chloride , as illustrative examples. The methodologies and comparative data presented herein can serve as a blueprint for the evaluation of novel ammonium compounds.

Introduction to Ammonium Compounds and Cross-Reactivity

Ammonium compounds, particularly quaternary ammonium compounds (QACs), are a broad class of chemicals utilized for their antimicrobial and surfactant properties in various applications, including disinfectants, antiseptics, and preservatives.[1][2] A key consideration in the safety and efficacy assessment of these compounds is their potential for cross-reactivity. Cross-reactivity occurs when an immune response is triggered by a compound that is structurally similar to the initial sensitizing agent.[3] For QACs, this can lead to allergic contact dermatitis and other hypersensitivity reactions.[4][5] Understanding the cross-reactivity profile of a novel compound like this compound is therefore crucial for its development and safe use.

Comparative Analysis of Selected Ammonium Compounds

To illustrate the principles of a cross-reactivity study, this guide compares two widely used QACs with known cross-reactivity profiles.

Table 1: Comparison of Benzalkonium Chloride and Cetylpyridinium Chloride

FeatureBenzalkonium Chloride (BAK)Cetylpyridinium Chloride (CPC)This compound
Structure A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.A quaternary ammonium compound with a single N-hexadecylpyridinium cation.[6]A primary ammonium chloride with a dichlorinated pentyl chain.
Primary Use Antiseptic, disinfectant, preservative.[3]Antiseptic in oral hygiene products.[6][7]Not widely documented; likely has antimicrobial properties.
Known Cross-Reactors Benzethonium chloride, cetrimide, cetrimonium bromide, cetrimonium chloride, cetylpyridinium chloride, quaternium-15.[3][8]Benzalkonium chloride, 1,3-diphenylguanidine.[3][9]Data not available.
Reported Reactions Irritant and allergic contact dermatitis, granular parakeratosis.[8]Allergic contact dermatitis, oral irritation, temporary taste alteration.[9][10]Data not available.

Experimental Protocols for Cross-Reactivity Assessment

The gold standard for assessing allergic contact dermatitis and cross-reactivity for chemicals applied to the skin is the Patch Test .[11][12] In a research or drug development context, in vitro assays can also provide valuable mechanistic insights.

Patch Testing Protocol (Human Repeat Insult Patch Test - HRIPT)

The HRIPT is a well-established method to determine the potential of a substance to cause skin sensitization.

Objective: To determine if a test substance can induce and elicit allergic contact dermatitis.

Methodology:

  • Panelist Recruitment: A panel of human volunteers is recruited. Exclusion criteria include existing skin conditions that could interfere with the test and known allergies to the test substances.

  • Induction Phase:

    • The test substance (e.g., this compound at a non-irritating concentration) is applied to a small area of the skin (typically the back or upper arm) under an occlusive patch.

    • The patch remains in place for 24-48 hours.[12][13]

    • This process is repeated on the same site for a number of applications (e.g., nine applications over three weeks).

  • Rest Phase: A two-week rest period follows the induction phase to allow for the development of sensitization.

  • Challenge Phase:

    • Following the rest period, a challenge patch containing the test substance is applied to a naive skin site (a site not previously exposed).

    • Patches with known potential cross-reactors (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride) are also applied to separate naive sites.

    • A control patch (vehicle only) is also applied.

  • Evaluation:

    • The patches are removed after 48 hours.

    • The skin sites are evaluated for signs of a reaction (erythema, edema, papules, vesicles) at specified time points (e.g., 48, 72, and 96 hours after application).[12]

    • Reactions are scored based on a standardized grading scale. A positive reaction at the challenge site indicates sensitization. A positive reaction to a structurally similar compound indicates cross-reactivity.

Visualizing Experimental Workflows and Relationships

To facilitate understanding, the following diagrams illustrate the logical flow of a cross-reactivity assessment and the structural relationships between the compared compounds.

G cluster_0 Cross-Reactivity Assessment Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Pre-clinical Screening\n(In Vitro Assays) Pre-clinical Screening (In Vitro Assays) Compound Synthesis\nand Characterization->Pre-clinical Screening\n(In Vitro Assays) Patch Testing\n(Induction Phase) Patch Testing (Induction Phase) Pre-clinical Screening\n(In Vitro Assays)->Patch Testing\n(Induction Phase) Patch Testing\n(Challenge Phase) Patch Testing (Challenge Phase) Patch Testing\n(Induction Phase)->Patch Testing\n(Challenge Phase) Data Analysis and\nCross-Reactivity Determination Data Analysis and Cross-Reactivity Determination Patch Testing\n(Challenge Phase)->Data Analysis and\nCross-Reactivity Determination

Figure 1. High-level workflow for assessing the cross-reactivity of a new chemical entity.

G Ammonium_Compounds Ammonium Compounds QACs Quaternary Ammonium Compounds (QACs) Ammonium_Compounds->QACs Primary_Ammonium Primary Ammonium Chlorides Ammonium_Compounds->Primary_Ammonium BAK Benzalkonium Chloride (BAK) QACs->BAK CPC Cetylpyridinium Chloride (CPC) QACs->CPC Target This compound Primary_Ammonium->Target BAK->CPC Cross-Reactivity

Figure 2. Structural classification and known cross-reactivity between selected ammonium compounds.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, a comparative analysis based on well-studied QACs provides a valuable framework for its future evaluation. The structural similarities between ammonium compounds underscore the importance of conducting thorough cross-reactivity studies, such as patch testing, to ensure the safe development and application of new chemical entities in this class. Researchers and drug development professionals are encouraged to utilize the outlined protocols and comparative data as a guide for their own investigations into the cross-reactivity potential of novel ammonium compounds.

References

Benchmarking the Performance of (2,5-Dichloropentyl)ammonium Chloride in Neurotransmitter Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative performance data for (2,5-Dichloropentyl)ammonium chloride is limited. This guide provides a comparative benchmark by presenting experimental data from structurally related chlorinated and non-halogenated alkylamines, offering insights into its potential efficacy in a key application: the modulation of enzymes involved in neurotransmitter signaling.

This compound , also known as 2,5-dichloropentan-1-amine hydrochloride, is a chemical compound with potential applications in medicinal chemistry and biochemical research. Its structural features suggest a role as a modulator of biological pathways, particularly in the central nervous system. Research indicates its potential as a building block for more complex molecules and as a precursor in drug development, with one case study highlighting its ability to enhance neurotransmitter production by modulating enzyme activity, pointing towards possible therapeutic applications in neurological disorders.

This guide focuses on the potential application of this compound as an inhibitor of key enzymes in neurotransmitter metabolism, namely Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). The performance is benchmarked against other halogenated and non-halogenated amine derivatives to provide a context for its potential efficacy.

Comparative Performance Data: Enzyme Inhibition

The following table summarizes the inhibitory activity (IC50 values) of various amine derivatives against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). Lower IC50 values indicate higher potency.

CompoundTarget EnzymeIC50 (µM)Notes
Hypothetical Data for this compound MAO-A / MAO-B-No specific data available. Its dichlorinated structure suggests potential for selective inhibition.
Hypothetical Data for this compound AChE-No specific data available. The presence of the ammonium group suggests possible interaction with the cholinergic system.
N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamineMAO-A-A time-dependent irreversible inhibitor.
N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamineMAO-B-Shows selectivity towards MAO-B.
4l (tertiary amine derivative of chlorochalcone)AChE0.17Highly potent and selective inhibitor.
T8 (halogenated thiophene chalcone)AChE~14-70Moderate inhibitor.
3′,4′,7-trihydroxyflavoneMAO-A7.57A natural flavonoid showing significant inhibition.
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-B3.47A selective MAO-B inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized assays for determining enzyme inhibition and can be adapted for testing "this compound".

1. Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a fluorimetric method where the oxidation of a substrate (e.g., kynuramine) by MAO produces a fluorescent product.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate)

    • Potassium phosphate buffer (50 mM, pH 7.1)

    • Test compound (this compound) and reference inhibitors

    • 96-well microplate

    • Spectrofluorometer

  • Procedure:

    • Prepare a 250 µL reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer.

    • Add 40 µM kynuramine to each well.

    • Add the test compound at various concentrations to the respective wells.

    • Initiate the reaction by adding 3.75 µg of MAO-A or MAO-B enzyme.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 150 µL of 2 M NaOH.

    • After a 10-minute incubation at room temperature, add 240 µL of water.

    • Centrifuge the plate for 10 minutes at 15,000 rpm.

    • Measure the fluorescence of the supernatant at an excitation wavelength of 315 nm and an emission wavelength of 380 nm.

    • Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (substrate)

    • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compound (this compound) and reference inhibitors

    • 96-well microplate

    • Microplate reader (412 nm)

  • Procedure:

    • In a 96-well plate, add 50 µL of each sample (test compound at various concentrations).

    • Include a positive control (known AChE inhibitor) and a blank (buffer only).

    • Prepare a substrate mix containing acetylthiocholine iodide and DTNB in phosphate buffer.

    • Initiate the reaction by adding 50 µL of the substrate mix to each well.

    • Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes.

    • The rate of change in absorbance is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Molecular Interactions and Experimental Flow

The following diagrams illustrate the potential mechanism of action and the general workflow for evaluating enzyme inhibitors.

G cluster_0 Neurotransmitter Regulation Pathway Neurotransmitter Neurotransmitter (e.g., Acetylcholine, Monoamines) Enzyme Enzyme (AChE / MAO) Neurotransmitter->Enzyme Hydrolysis / Oxidation Metabolites Inactive Metabolites Enzyme->Metabolites Inhibitor This compound (or related compounds) Inhibitor->Enzyme Inhibition

Caption: Potential inhibitory action on neurotransmitter-metabolizing enzymes.

G Compound Test Compound (this compound) Assay_Setup Prepare Assay Plate (Enzyme, Buffer, Compound) Compound->Assay_Setup Substrate_Addition Add Substrate (e.g., Acetylthiocholine) Assay_Setup->Substrate_Addition Measurement Kinetic Measurement (Spectrophotometer) Substrate_Addition->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis Results Performance Benchmark Data_Analysis->Results

Caption: General experimental workflow for enzyme inhibition assay.

Safety Operating Guide

Proper Disposal of (2,5-Dichloropentyl)ammonium chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (2,5-Dichloropentyl)ammonium chloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound is a chemical compound that possesses both a halogenated organic structure and an ammonium salt functional group. This classification necessitates specific handling and disposal protocols to mitigate potential hazards. The primary safety concerns associated with this compound include potential harm if swallowed and serious eye irritation.[1][2]

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecific Requirement
Eye Protection Wear chemical safety goggles or a face shield.[2][3]
Hand Protection Wear compatible chemical-resistant gloves.
Body Protection A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of dust or aerosol generation.

All handling and disposal activities should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

II. Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal. This compound must be treated as halogenated organic waste .[4][5][6]

Experimental Protocol for Waste Segregation:

  • Obtain a Designated Waste Container: Procure a clearly labeled hazardous waste container specifically for "Halogenated Organic Waste."[4][5][6] These containers are often color-coded (e.g., green) for easy identification.[5]

  • Compatibility Check: Ensure the container is made of a material compatible with the chemical to prevent degradation or leakage.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"[6]

    • The approximate quantity of the waste being added.

    • The date of accumulation.

    • The primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes serious eye irritation").

  • Prohibited Co-disposal: Do not mix this compound with the following:

    • Non-halogenated organic waste[6][7]

    • Acids or bases[5][7]

    • Oxidizing agents[7]

    • Other incompatible chemicals.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be handled by an approved waste disposal plant.[1]

  • Transfer to Waste Container: Carefully transfer the this compound waste into the designated and labeled halogenated organic waste container.

  • Secure the Container: Tightly seal the container lid to prevent any spills or the release of vapors.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.

  • Documentation: Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, in your laboratory's chemical inventory.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[4]

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical and place it into a sealed, labeled container for hazardous waste disposal.[4][6]

  • Decontaminate the Area: Clean the affected surface with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as halogenated organic waste.

V. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste: This compound classify Classify as Halogenated Organic Waste start->classify ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat classify->ppe container Select Labeled Halogenated Waste Container ppe->container transfer Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for Professional Waste Disposal store->pickup end Disposal Complete pickup->end

Caption: Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling (2,5-Dichloropentyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (2,5-Dichloropentyl)ammonium chloride

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from safety information for structurally related compounds, including ammonium chloride, chlorinated organic compounds, and alkylammonium halides. These recommendations are intended to provide a conservative and comprehensive safety framework. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and before handling any novel chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to answer specific operational questions and ensure safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a compound that combines the functionalities of an ammonium salt and a chlorinated organic compound. This dual nature suggests a hazard profile that includes potential toxicity, skin and eye irritation, and environmental hazards.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Environmental Hazard: Potentially toxic to aquatic life.

  • Reactivity: As an ammonium salt, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Chlorinated organics can be reactive with certain metals like aluminum, magnesium, and zinc.[3]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[4] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must be worn at all times when handling the chemical.[5] A face shield is required when there is a risk of splashes or explosions.[4][6]
Hand Protection Double-gloving with compatible chemical-resistant gloves.Disposable nitrile gloves provide incidental splash protection.[4][6] For extended contact, heavier-duty gloves should be used. Always inspect gloves before use.[5]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat should be fully buttoned to cover as much skin as possible.[6] Clothing made of natural fibers like cotton is recommended over synthetic materials.[6]
Respiratory Protection Use in a certified chemical fume hood.All work with this compound should be performed in a fume hood to minimize inhalation exposure.[7] If a fume hood is not feasible, a respirator may be required after a formal respiratory hazard evaluation.[6]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Avoid the formation of dust or aerosols.

  • Use the smallest practical quantity for the experiment.

  • Wash hands thoroughly after handling the chemical.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Containers should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix amine-containing waste with other chemical waste streams to prevent hazardous reactions.[11]

  • Disposal Method: Amine and chlorinated waste should be disposed of through a licensed hazardous waste disposal company.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

Quantitative Data Summary

Since no specific data for this compound is available, the following table provides data for Ammonium Chloride as a related compound for reference.

Property Value (for Ammonium Chloride) Reference
Acute Oral LD50 (Rat) 1650 mg/kg[2]
Acute Oral LD50 (Mouse) 1300 mg/kg[1]
OSHA PEL (Permissible Exposure Limit) TWA 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)-
ACGIH TLV (Threshold Limit Value) TWA 10 mg/m³ (fume), STEL 20 mg/m³ (fume)-

Experimental Protocols and Visualizations

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS/Safety Info b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Work in Fume Hood c->d e Use Smallest Quantity d->e f Perform Experiment e->f g Segregate Waste f->g k Spill f->k If spill occurs l Exposure f->l If exposure occurs h Label Waste Container g->h i Store Waste Securely h->i j Arrange for Professional Disposal i->j m Follow Emergency Procedures k->m n Seek Medical Attention l->n

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.